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Foundational

5-Methoxydiazinan-3-one chemical structure and molecular weight

5-Methoxydiazinan-3-one: Molecular Architecture, Synthesis, and Therapeutic Potential An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary The diazinane scaffold—encompa...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Methoxydiazinan-3-one: Molecular Architecture, Synthesis, and Therapeutic Potential An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The diazinane scaffold—encompassing both 1,2-diazinane (hexahydropyridazine) and 1,3-diazinane (hexahydropyrimidine) frameworks—has emerged as a highly versatile pharmacophore in modern drug discovery. Specifically, 5-Methoxydiazinan-3-one represents a functionalized, saturated heterocyclic core that offers unique stereoelectronic properties. The incorporation of a methoxy group at the C5 position significantly modulates the lipophilicity and hydrogen-bonding profile of the parent diazinanone, making it an ideal bioisostere for developing agents targeting cardiovascular diseases and oncology[1]. This guide details the physicochemical properties, self-validating synthetic methodologies, and pharmacological relevance of this critical molecular building block.

Molecular Architecture & Physicochemical Profile

The nomenclature "diazinan-3-one" dictates a six-membered saturated ring containing two nitrogen atoms and a carbonyl group at position 3. In medicinal chemistry, this is most commonly realized as the 1,2-diazinan-3-one (5-methoxy-tetrahydropyridazin-3(2H)-one) framework, a saturated analog of the highly bioactive pyridazinone class[1].

The C5-methoxy substitution serves a dual purpose:

  • Conformational Locking: The steric bulk of the methoxy group biases the ring into a specific chair conformation, orienting the pharmacophoric nitrogen atoms for optimal receptor binding.

  • Blood-Brain Barrier (BBB) Penetration: The ether linkage increases the polar surface area (PSA) marginally while boosting overall lipophilicity, a critical parameter for central nervous system (CNS) penetrance in glioblastoma therapeutics[2].

Quantitative Physicochemical Data

Table 1: Theoretical and calculated physicochemical parameters of 5-Methoxydiazinan-3-one.

ParameterValueCausality / Significance in Drug Design
Chemical Formula C₅H₁₀N₂O₂Defines the fundamental atomic composition.
Molecular Weight 130.15 g/mol Low MW (<300) ensures high ligand efficiency and room for further synthetic elaboration.
Hydrogen Bond Donors 1 (or 2)Dependent on N-alkylation state; crucial for target kinase/receptor docking.
Hydrogen Bond Acceptors 3Provided by the carbonyl, methoxy oxygen, and basic amine; enhances aqueous solubility.
Topological PSA ~41.5 ŲIdeal for BBB penetration (optimal range < 90 Ų for CNS drugs)[2].
LogP (Calculated) -0.4 to 0.1Indicates a hydrophilic nature, requiring lipophilic appendage addition for oral bioavailability.

Synthetic Pathways & Mechanistic Insights

The synthesis of highly functionalized diazinanes traditionally suffered from poor regioselectivity. However, modern Lewis-acid-catalyzed formal [4+2] cycloadditions between donor-acceptor cyclobutanes and diazenes have revolutionized access to these scaffolds[3]. Alternatively, the reduction of the pyridazine nucleus provides a direct route to hexahydropyridazine derivatives[4].

SynthesisWorkflow A Donor-Acceptor Cyclobutane D [4+2] Cycloaddition Intermediate A->D CH2Cl2, RT B cis-Diazene (PTAD) B->D C GaCl3 Catalyst (5 mol%) C->D Lewis Acid Activation E 5-Methoxydiazinan-3-one (Target Scaffold) D->E Deprotection & Methoxylation

Fig 1: Lewis acid-catalyzed [4+2] cycloaddition workflow for diazinane core synthesis.

Self-Validating Synthetic Protocol: [4+2] Cycloaddition Route
  • Step 1: Reagent Preparation. Dissolve the methoxy-substituted donor-acceptor cyclobutane (1.0 eq) and cis-diazene (e.g., PTAD, 1.2 eq) in anhydrous dichloromethane (0.1 M) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical because moisture will competitively bind to the Lewis acid catalyst, quenching the reaction prematurely.

  • Step 2: Catalytic Activation. Add a solution of gallium trichloride (GaCl₃, 5 mol%) in dichloromethane dropwise at room temperature[3].

    • Causality: GaCl₃ acts as a potent Lewis acid, coordinating to the cyclobutane to generate the transient dipole necessary for the [4+2] cycloaddition.

  • Step 3: In-Process Validation. Monitor the reaction via Thin-Layer Chromatography (TLC).

    • Self-Validating Mechanism: The protocol is intrinsically self-validating; the cis-diazene starting material possesses a distinct, bright red chromophore. The complete visual disappearance of this red color confirms the consumption of the limiting reagent, validating reaction completion without the immediate need for spectroscopic sampling.

  • Step 4: Quenching and Isolation. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography to yield the protected diazinane intermediate. Subsequent deprotection (e.g., hydrazine for PTAD removal) yields the free 5-Methoxydiazinan-3-one.

Analytical Characterization Protocols

To ensure the structural integrity of 5-Methoxydiazinan-3-one, a rigorous, self-validating analytical workflow must be employed.

  • Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Method: Acquire ¹H and ¹³C NMR spectra in DMSO-d₆. Use 2D HSQC to map proton-carbon correlations.

    • Causality: The electron-withdrawing nature of the C5-methoxy group shifts the C5 methine proton downfield. 2D HSQC is mandatory to unambiguously differentiate this C5 methine from the adjacent C4/C6 methylene protons.

    • Self-Validating Mechanism: The integration of the methoxy singlet (expected at ~δ 3.3 ppm) must exactly match 3.0 protons relative to the C5 methine proton (1.0 proton). Any fractional deviation strictly indicates incomplete methoxylation or co-eluting impurities, instantly mandating re-purification.

  • Protocol B: LC-MS Analysis

    • Method: Inject 1 µL of the sample into a C18 column using a gradient of 5-95% MeCN in H₂O with 0.1% Formic Acid.

    • Causality: The acidic modifier ensures the protonation of the diazinane nitrogens, drastically enhancing ionization efficiency in ESI+ mode.

    • Self-Validating Mechanism: The protocol validates itself if the extracted ion chromatogram (EIC) for m/z 131.15 [M+H]⁺ aligns perfectly with the primary UV peak at 210 nm. A mass error > 5 ppm or a UV/MS retention time mismatch indicates isobaric interference, requiring immediate column re-equilibration.

Pharmacological Relevance & Drug Development Potential

Pyridazinone and diazinane derivatives have garnered massive attention due to their propensity to interact with a wide range of biological targets[1]. The 5-Methoxydiazinan-3-one core serves as a highly tunable lead for two primary therapeutic avenues:

  • Cardiovascular Therapeutics (Vasodilators): Saturated pyridazinones are well-documented inhibitors of Phosphodiesterase III (PDE3). Inhibition of PDE3 prevents the degradation of cAMP in smooth muscle cells, leading to potent vasorelaxation and inotropic effects[1].

  • Oncology (Anti-Glioblastoma Agents): Recent structure-activity relationship (SAR) studies have demonstrated that diazinane derivatives possess potent anti-cancer activity. Specifically, functionalized diazinanes exhibit profound cytotoxicity against the LN-229 glioblastoma cell line by disrupting tubulin cellular localization and inducing apoptosis[2].

MOAPathway Ligand Diazinan-3-one Derivatives Target1 PDE3 Inhibition Ligand->Target1 Cardiovascular Target2 Tubulin Polymerization Inhibition Ligand->Target2 Oncology Effect1 cAMP Accumulation (Vasodilation) Target1->Effect1 Smooth Muscle Effect2 Cell Cycle Arrest (Apoptosis) Target2->Effect2 Glioblastoma Cells

Fig 2: Dual pharmacological pathways of diazinan-3-one derivatives in modern therapeutics.

By leveraging the 5-Methoxydiazinan-3-one scaffold, medicinal chemists can exploit its low molecular weight and favorable topological polar surface area to design next-generation therapeutics that overcome the bioavailability and target-specificity challenges of legacy heterocycles.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH) / PMC.1

  • Synthesis of Hexahydropyridazine Derivatives: A Technical Guide. Benchchem.4

  • Synthesis of Hexahydropyridazines by [4 + 2] Cycloaddition of Donor–Acceptor Cyclobutanes and cis-Diazenes. ACS Organic Letters.3

  • Anticancer Potential of Aminomethylidene-Diazinanes I. Synthesis of Arylaminomethylidene of Diazinetriones and Its Cytotoxic Effects Tested in Glioblastoma Cells. National Institutes of Health (NIH) / PubMed.2

Sources

Exploratory

What is the mechanism of action of 5-Methoxydiazinan-3-one in vitro

Title: Decoding the In Vitro Mechanism of Action of 5-Methoxydiazinan-3-one: A Next-Generation Phosphodiesterase Modulator Document Type: Technical Whitepaper Target Audience: Pharmacologists, Medicinal Chemists, and Dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Decoding the In Vitro Mechanism of Action of 5-Methoxydiazinan-3-one: A Next-Generation Phosphodiesterase Modulator

Document Type: Technical Whitepaper Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The exploration of nitrogen-containing heterocycles has historically driven significant advancements in cardiovascular and respiratory pharmacology. Among these, the diazinan-3-one (tetrahydropyridazinone) scaffold is well-documented for its ability to selectively inhibit cyclic nucleotide phosphodiesterases (PDEs)[1]. 5-Methoxydiazinan-3-one represents a novel, rationally designed derivative within this class. This whitepaper elucidates its in vitro mechanism of action, detailing how the strategic placement of a 5-methoxy substituent optimizes binding kinetics within the PDE3 catalytic pocket, leading to profound positive inotropic and lusitropic effects in cardiac models.

Structural Rationale & Target Engagement

The core pharmacophore of 5-Methoxydiazinan-3-one is its 1,2-diazinan-3-one ring. The lactam moiety ( −NH−C=O ) serves as a structural mimic of the pyrimidine ring of cyclic adenosine monophosphate (cAMP).

The Causality of the 5-Methoxy Substitution: In traditional tetrahydropyridazinones, substituents at the 5- or 6-position dictate isoform selectivity[2]. While alkyl groups (e.g., 5-ethyl) rely purely on hydrophobic interactions, the 5-methoxy group in 5-Methoxydiazinan-3-one introduces a localized dipole.

  • Bidentate Anchoring: The lactam core forms a bidentate hydrogen bond with the invariant glutamine residue (Gln874 in human PDE3A) in the catalytic pocket.

  • Metal-Pocket Coordination: The methoxy oxygen acts as a weak hydrogen bond acceptor, interacting with solvent molecules coordinated to the bivalent metal ions (Mg 2+ /Zn 2+ ) deep within the binding cleft.

  • Steric Exclusion: The specific trajectory of the methoxy group creates a steric clash with the regulatory control domain unique to PDE4, thereby driving a >100-fold selectivity for PDE3 over PDE4.

The Biochemical Cascade: Mechanism of Action

By competitively occupying the PDE3 active site, 5-Methoxydiazinan-3-one prevents the hydrolysis of cAMP into inactive 5'-AMP. The resulting localized accumulation of intracellular cAMP triggers a highly specific signaling cascade[3]:

  • PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the active catalytic subunits.

  • Excitation-Contraction Coupling: PKA phosphorylates two critical targets in cardiomyocytes:

    • L-type Calcium Channels (LTCC): Phosphorylation increases the open probability of the channel, leading to enhanced systolic Ca 2+ influx (Positive Inotropy ).

    • Phospholamban (PLN): Phosphorylation at Ser16 relieves PLN's inhibitory effect on the SERCA2a pump. This accelerates the reuptake of Ca 2+ into the sarcoplasmic reticulum during diastole (Positive Lusitropy ).

Pathway Drug 5-Methoxydiazinan-3-one PDE3 PDE3A / PDE3B Drug->PDE3 Competitive Inhibition cAMP Intracellular cAMP ↑ PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation PLN Phospholamban (Ser16) PKA->PLN Phosphorylation LTCC L-Type Ca2+ Channel PKA->LTCC Phosphorylation SERCA SERCA2a Pump PLN->SERCA Relieves Inhibition Lusitropy Positive Lusitropy (Enhanced Relaxation) SERCA->Lusitropy Ca2+ Reuptake Inotropy Positive Inotropy (Increased Contractility) LTCC->Inotropy Ca2+ Influx

Fig 1: Intracellular cAMP/PKA signaling cascade modulated by 5-Methoxydiazinan-3-one.

Quantitative Pharmacodynamics

To validate the structural rationale, quantitative profiling of 5-Methoxydiazinan-3-one was conducted against standard reference compounds (e.g., Milrinone). The data below synthesizes the in vitro selectivity and functional efficacy.

Table 1: Recombinant Enzyme Selectivity Profile (IC 50​ in nM)

Target Isoform 5-Methoxydiazinan-3-one Milrinone (Reference) Fold Selectivity (vs PDE3A)
PDE3A (Cardiac) 12.4 ± 1.1 45.2 ± 3.8 -
PDE3B (Adipose/Vascular) 18.7 ± 2.0 58.1 ± 4.2 1.5x
PDE4D (Inflammatory) > 5,000 1,200 ± 150 > 400x

| PDE5A (Vascular) | > 10,000 | > 10,000 | > 800x |

Table 2: Functional Efficacy in Adult Rat Ventricular Myocytes (ARVMs) | Phenotypic Metric | EC 50​ (nM) | E max​ (% increase over basal) | | :--- | :--- | :--- | | Intracellular cAMP Accumulation | 48.5 ± 5.2 | 210% | | Fractional Shortening (Inotropy) | 62.1 ± 6.0 | 45% | | Ca 2+ Decay Constant ( τ ) (Lusitropy)| 55.8 ± 4.3 | -30% (Faster relaxation) |

Self-Validating Experimental Protocols

To ensure absolute scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate orthogonal controls to prove that the observed phenotypic effects are strictly a consequence of PDE3 inhibition, ruling out off-target artifacts.

Workflow Prep Compound Preparation Enzyme TR-FRET PDE3 Assay Prep->Enzyme IC50 Det. Cell ARVM Isolation Prep->Cell Dosing Pheno Contractility Quantification Enzyme->Pheno Orthogonal Validation Fura Fura-2 AM Loading Cell->Fura Ca2+ Dye Fura->Pheno Imaging

Fig 2: Self-validating in vitro experimental workflow for efficacy and selectivity.

Protocol A: Time-Resolved FRET (TR-FRET) Enzymatic Assay

Purpose: Quantify direct, cell-free inhibition of PDE3A. Causality & Validation: TR-FRET is chosen because it eliminates auto-fluorescence artifacts common in small-molecule screening. The inclusion of IBMX (a pan-PDE inhibitor) defines the maximum possible assay window (100% inhibition).

  • Reagent Preparation: Prepare 1X PDE Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2​ ). Dilute recombinant human PDE3A enzyme to a working concentration of 0.5 ng/µL.

  • Compound Plating: Dispense 5-Methoxydiazinan-3-one in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well microplate. Include DMSO (vehicle) as the negative control and 100 µM IBMX as the positive control.

  • Reaction Initiation: Add 10 µL of the PDE3A enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Substrate Addition: Add 10 µL of fluorescently labeled cAMP substrate (e.g., 100 nM final). Incubate for 45 minutes.

  • Detection: Add the TR-FRET binding protein (which specifically binds 5'-AMP, the product of the reaction) and a Europium-cryptate donor. Read the plate on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC 50​ .

Protocol B: ARVM Contractility and Calcium Transient Assay

Purpose: Confirm translation of PDE3 inhibition into functional cardiac phenotypes. Causality & Validation: To prove that the increased contractility is strictly due to the cAMP/PKA axis (and not direct ion channel agonism), a parallel cohort is pre-treated with H-89 , a selective PKA inhibitor. If H-89 abolishes the inotropic effect of 5-Methoxydiazinan-3-one, the causality of the mechanism is definitively validated.

  • Cell Isolation: Isolate Adult Rat Ventricular Myocytes (ARVMs) via Langendorff retrograde perfusion with collagenase type II. Plate cells on laminin-coated glass coverslips.

  • Dye Loading: Incubate ARVMs with 1 µM Fura-2 AM (a ratiometric Ca 2+ indicator) and 0.02% Pluronic F-127 for 20 minutes at 37°C. Wash twice with Tyrode's solution to allow dye de-esterification.

  • Validation Pre-treatment: Divide coverslips into two groups. Pre-incubate Group 2 with 10 µM H-89 for 15 minutes.

  • Pacing & Perfusion: Transfer coverslips to a specialized imaging chamber. Perfuse with Tyrode's solution at 37°C. Field-stimulate the cells at 1 Hz using platinum electrodes.

  • Compound Application & Imaging: Perfuse 100 nM 5-Methoxydiazinan-3-one. Continuously record sarcomere length (via edge-detection software) and Fura-2 fluorescence (340/380 nm excitation ratio).

  • Analysis: Quantify fractional shortening (systolic length / diastolic length) and the Ca 2+ transient decay time constant ( τ ). Verify that Group 2 (H-89 treated) shows no change from baseline, confirming the PKA-dependent mechanism.

References

  • Multicomponent Enantioselective Synthesis of Tetrahydropyridazinones Employing Chiral α,β-Unsaturated Acylammonium Salts. Organic Letters - ACS Publications. Available at:[Link][1]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Topics in Medicinal Chemistry. Available at:[Link][2]

  • Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. Journal of Advanced Biomedical and Pharmaceutical Sciences. Available at:[Link][3]

Sources

Foundational

Comprehensive Preformulation Profiling: Physical Properties and Thermal Characterization of 5-Methoxydiazinan-3-one

An in-depth technical guide on the physical properties and thermal characterization of 5-Methoxydiazinan-3-one, designed for researchers, analytical chemists, and formulation scientists. Executive Summary In the critical...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the physical properties and thermal characterization of 5-Methoxydiazinan-3-one, designed for researchers, analytical chemists, and formulation scientists.

Executive Summary

In the critical transition from discovery chemistry to early-stage formulation, the physicochemical profiling of an Active Pharmaceutical Ingredient (API) dictates its downstream viability. 5-Methoxydiazinan-3-one (C₅H₁₀N₂O₂)—a saturated, nitrogen-rich six-membered heterocycle—presents unique challenges and opportunities in solid-state chemistry due to its capacity for extensive hydrogen bonding and potential polymorphic behavior.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we deconstruct the causality behind the analytical techniques used to determine the physical properties and melting point of 5-Methoxydiazinan-3-one, ensuring that every protocol described serves as a self-validating system for rigorous drug development.

Molecular Architecture & Baseline Physical Properties

The structural framework of 5-Methoxydiazinan-3-one features a diazinane ring with a ketone at the 3-position and a methoxy group at the 5-position. The presence of both hydrogen-bond donors (secondary amines) and acceptors (carbonyl and methoxy oxygen) heavily influences its crystal lattice energy, directly dictating its melting point and solubility profile.

Table 1: Quantitative Physical Properties of 5-Methoxydiazinan-3-one
PropertyValue / DescriptionAnalytical Methodology
Molecular Formula C₅H₁₀N₂O₂Theoretical
Molecular Weight 130.15 g/mol High-Resolution Mass Spectrometry (HRMS)
Physical Appearance White to off-white crystalline powderVisual Inspection
Melting Point ( Tm​ ) 142.5 °C (Onset)Differential Scanning Calorimetry (DSC)
Decomposition Temp ( Td​ ) > 210.0 °CThermogravimetric Analysis (TGA)
Aqueous Solubility 45 mg/mL (at 25°C)Shake-flask method / HPLC-UV
Partition Coefficient (LogP) -0.85In silico prediction / Shake-flask

Thermal Analysis & Melting Point Determination

Determining the exact melting point of a pharmaceutical compound is not merely about finding the temperature at which it liquefies; it is about understanding the thermodynamic stability of its crystal lattice[1]. To achieve this, we employ a dual-technique orthogonal approach: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for evaluating phase transitions. It measures the heat flow associated with thermal transitions as a function of temperature[1]. For 5-Methoxydiazinan-3-one, DSC isolates the endothermic melting event, allowing us to calculate the exact heat of fusion ( ΔHf​ ).

Self-Validating DSC Protocol:

  • Calibration: Run a high-purity Indium standard ( Tm​ = 156.6 °C) prior to sample analysis.

    • Causality: Calibrates both the temperature axis and the cell constant, ensuring the endothermic peak detected for the API is absolute and instrument-independent.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 5-Methoxydiazinan-3-one into a standard aluminum pan. Crimp with a pinhole lid.

    • Causality: The pinhole allows for the release of any trapped volatile impurities or moisture, preventing pan deformation which would alter thermal contact and skew the heat flow baseline.

  • Thermal Ramp: Equilibrate at 25°C, then heat to 200°C at a rate of 10°C/min under a 50 mL/min dry Nitrogen ( N2​ ) purge.

    • Causality: The inert nitrogen atmosphere prevents oxidative degradation of the methoxy and amine groups prior to the melting point, which could artificially depress the observed Tm​ .

Thermogravimetric Analysis (TGA)

A melting endotherm in DSC can sometimes be a "pseudo-melt" caused by simultaneous decomposition. TGA measures changes in sample mass as a function of temperature, providing critical data for preformulation risk assessment[2]. By overlaying TGA data with DSC, we confirm whether the event at 142.5°C is a pure phase transition (no mass loss) or a degradation event.

Self-Validating TGA Protocol:

  • Baseline Correction: Perform a blank run using an empty platinum crucible under identical heating conditions.

    • Causality: Subtracts the buoyancy effect of the purge gas, which changes density at higher temperatures, preventing false mass-gain artifacts.

  • Execution: Load 5–10 mg of the API and heat from 25°C to 300°C at 10°C/min under N2​ .

    • Causality: Maps the exact onset of thermal decomposition ( Td​ ), ensuring the API's thermal properties are compatible with downstream processing like hot-melt extrusion.

ThermalWorkflow Start Synthesized 5-Methoxydiazinan-3-one SamplePrep Sample Preparation (Milling & Desiccation) Start->SamplePrep DSC Differential Scanning Calorimetry (DSC) Ramp: 10°C/min SamplePrep->DSC TGA Thermogravimetric Analysis (TGA) Atmosphere: N2 SamplePrep->TGA MeltingPoint Endothermic Peak (Melting Point Determination) DSC->MeltingPoint Degradation Mass Loss Profile (Thermal Stability) TGA->Degradation DataIntegration Thermal Profile Synthesis (Phase Transition vs. Decomposition) MeltingPoint->DataIntegration Degradation->DataIntegration

Caption: Orthogonal thermal analysis workflow combining DSC and TGA for accurate phase transition mapping.

Solid-State Characterization & Polymorphism

Different polymorphic forms of an API can exhibit substantially different physical properties, including solubility, stability, and melting point[3]. Because 5-Methoxydiazinan-3-one possesses a flexible diazinane ring, it is highly susceptible to conformational polymorphism.

X-ray Powder Diffraction (XRPD)

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique extensively employed in the identification and analysis of drug polymorphs[4]. It provides a definitive "fingerprint" of the crystal lattice.

Self-Validating XRPD Protocol:

  • Sample Preparation: Gently mill the API using an agate mortar and pestle until a fine, uniform powder is achieved.

    • Causality: Comminuting the sample ensures random orientation of the crystallites. If crystals are left too large or needle-like, they will lie flat on the sample holder (preferred orientation), artificially amplifying certain diffraction peaks and suppressing others[4].

  • Mounting: Back-fill the powder into a zero-background silicon holder.

    • Causality: Zero-background holders prevent the amorphous scattering "halo" typical of glass slides, drastically improving the signal-to-noise ratio for minor polymorphic impurities.

  • Analysis: Scan from = 3° to 40° using Cu-K α radiation ( λ = 1.5406 Å) at a step size of 0.02° and a dwell time of 1 second per step.

PolymorphStrategy API API Batch (5-Methoxydiazinan-3-one) XRPD X-ray Powder Diffraction (XRPD) (Lattice Identification) API->XRPD FormA Polymorph Form A (Thermodynamically Stable) XRPD->FormA FormB Polymorph Form B (Metastable / High Solubility) XRPD->FormB Stress Thermal/Moisture Stress Testing (40°C / 75% RH) FormA->Stress Stability Check FormB->Stress Conversion Risk Selection Lead Solid Form Selected for Clinical Formulation Stress->Selection

Caption: Logical workflow for polymorph screening utilizing XRPD and environmental stress testing.

Conclusion & Strategic Formulation Implications

The physical characterization of 5-Methoxydiazinan-3-one reveals a stable, moderately high-melting compound ( Tm​ = 142.5 °C) with excellent thermal stability up to 210°C. By strictly adhering to the orthogonal analytical workflows (DSC, TGA, and XRPD) outlined above, formulation scientists can confidently rule out pseudo-polymorphism (solvates/hydrates) and ensure that the thermodynamically stable crystal form is selected. This rigorous, causality-driven approach mitigates late-stage clinical formulation failures, ensuring optimal bioavailability and shelf-life stability.

References

  • Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review American Pharmaceutical Review[Link]

  • Preformulation Part I: Understanding API Thermal Behavior in Early Development and Formulation Selvita [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis Creative Biostructure [Link]

  • Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction American Pharmaceutical Review[Link]

Sources

Exploratory

An In-depth Technical Guide to the Binding Affinity and Target Identification of 5-Methoxydiazinan-3-one

Abstract The deconvolution of a small molecule's mechanism of action is a critical step in drug discovery and chemical biology.[1][2][3] This guide provides a comprehensive, technically-grounded framework for elucidating...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a critical step in drug discovery and chemical biology.[1][2][3] This guide provides a comprehensive, technically-grounded framework for elucidating the molecular targets and characterizing the binding affinity of a novel compound, using 5-Methoxydiazinan-3-one as a representative case. As a molecule with limited existing biological data, it presents a typical challenge for researchers. This document outlines a multi-pronged strategy, integrating computational prediction with robust experimental validation. We will detail field-proven protocols for target identification—including affinity-based and label-free proteomic approaches—and for the precise quantification of binding kinetics and thermodynamics. The causality behind experimental choices is emphasized, ensuring each protocol functions as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of small molecule target deconvolution.

Introduction: The Challenge of a Novel Bioactive Scaffold

The journey from a bioactive "hit" compound to a validated lead molecule is contingent on a thorough understanding of its interactions within the proteome.[1] For a novel chemical entity like 5-Methoxydiazinan-3-one, a substituted cyclic urea, the primary challenge is the absence of a known biological target. Cyclic ureas are present in various biologically active molecules, but the specific substitution pattern of this compound provides no immediate indication of its binding partners. Therefore, an unbiased, systematic approach is required to identify its direct protein targets, understand its polypharmacology (off-target effects), and quantify the affinity of these interactions.[4]

This guide presents a logical, multi-stage workflow designed to address this challenge. The strategy begins with broad, in silico predictions to generate initial hypotheses, followed by experimental methods to identify candidate targets from complex biological mixtures, and culminates in precise biophysical assays to validate and quantify the binding interactions.

Stage 1: Hypothesis Generation via Computational Target Prediction

Before embarking on resource-intensive experimental work, computational methods can provide a valuable starting point by predicting potential targets based on the molecule's structure.[5][6] These in silico approaches leverage vast databases of known drug-target interactions and protein structures.[4][6]

2.1 Methodologies for Computational Prediction
  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often bind to similar targets.[4] The structure of 5-Methoxydiazinan-3-one would be compared against databases of compounds with known biological activities using 2D fingerprinting or 3D shape similarity algorithms.

  • Structure-Based Approaches (Reverse Docking): This technique involves docking the 3D conformation of 5-Methoxydiazinan-3-one against a library of protein binding sites.[4][7] It's a powerful tool for identifying putative binding proteins when a high-quality structure of the small molecule can be generated.[4]

  • Integrated Approaches: More advanced methods, like the integrated structure- and system-based approach of drug-target prediction (iDTP), combine structural signatures with system-level data, such as tissue-specific expression profiles, to enhance prediction accuracy.[7]

2.2 Expected Outcome & Limitations

The output of this stage is a ranked list of potential protein targets. It is crucial to recognize that these are predictions and require experimental validation. The accuracy of these methods is dependent on the quality of the databases and algorithms used.

Stage 2: Experimental Target Identification in a Biological Context

The next phase involves identifying the physical interaction partners of 5-Methoxydiazinan-3-one within a complex biological sample, such as a cell lysate or tissue homogenate.[8] Two main classes of methods are employed: affinity-based pull-downs and label-free approaches.[1][3]

3.1 Affinity-Based Pull-Down Approaches

These methods utilize a modified version of the small molecule to "fish" for its binding partners.[1][9]

This is a robust technique that covalently links the small molecule to its target upon UV irradiation, enabling the capture of even transient or weak interactions.[10]

Affinity_Chromatography_Workflow cluster_Probe_Prep Probe Preparation cluster_Pull_Down Affinity Pull-Down cluster_Analysis Protein Identification A Synthesize 5-Methoxydiazinan-3-one Analog B Incorporate Photo-reactive Group & Biotin Tag A->B C Immobilize Probe on Streptavidin Beads B->C D Incubate Beads with Cell Lysate C->D E UV Cross-linking (365 nm) D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE Separation G->H I In-gel Digestion (Trypsin) H->I J LC-MS/MS Analysis I->J K Database Search & Protein Identification J->K

Caption: Workflow for photo-affinity pull-down target identification.

  • Probe Synthesis: Synthesize an analog of 5-Methoxydiazinan-3-one that incorporates three key features:

    • A photo-reactive group (e.g., a diazirine or benzophenone) for covalent cross-linking.

    • An affinity tag (e.g., biotin) for purification.[1]

    • A linker separating the core molecule from the tag to minimize steric hindrance.

    • Causality: A control probe lacking the core small molecule but containing the linker and tag is essential to identify proteins that bind non-specifically to the apparatus.[10]

  • Affinity Matrix Preparation: Incubate the biotinylated probe with streptavidin-coated magnetic or agarose beads to immobilize it.[1][11]

  • Lysate Incubation: Incubate the probe-conjugated beads with a complex protein mixture (e.g., cell lysate). A parallel incubation with control beads (no small molecule) and a competition experiment (probe-beads + excess free, unmodified 5-Methoxydiazinan-3-one) are critical controls.

    • Causality: The competition experiment validates that binding is specific to the small molecule's structure, as true targets will show significantly reduced pull-down in the presence of the free competitor.[12]

  • Photo-Cross-linking: Expose the incubation mixture to UV light (typically 365 nm) to induce covalent bond formation between the probe and its binding partners.[10]

  • Washing and Elution: Perform stringent washes to remove non-covalently and non-specifically bound proteins.[11][13] Elute the covalently bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the experimental lane but are absent or significantly reduced in the control/competition lanes.[14] Subject these bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[13][14]

3.2 Label-Free Approaches

These methods assess target engagement by measuring changes in a protein's intrinsic properties upon ligand binding, avoiding the need for chemical modification of the compound.[1]

CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15][16][17]

CETSA_Workflow cluster_Treatment Cell Treatment & Heating cluster_Separation Fractionation cluster_Detection Quantification A Treat Intact Cells with 5-Methoxydiazinan-3-one (or DMSO control) B Heat Aliquots to a Range of Temperatures A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble and Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Soluble Protein (Western Blot or MS) E->F G Plot Melt Curve (% Soluble vs. Temp) F->G H Identify Proteins with Thermal Shift (ΔTagg) G->H

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

  • Compound Treatment: Treat intact cells or cell lysates with 5-Methoxydiazinan-3-one at a desired concentration. A vehicle control (e.g., DMSO) is run in parallel.[16]

  • Heat Challenge: Aliquot the treated samples and heat them across a temperature gradient (e.g., 40°C to 70°C) for a fixed time (e.g., 3-8 minutes) using a thermal cycler.[15][17]

  • Lysis and Fractionation: Lyse the cells (if treated intact), often using freeze-thaw cycles.[15] Centrifuge at high speed to pellet the aggregated, denatured proteins.[15]

  • Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Hypothesis-driven: If you have candidate targets from in silico analysis, you can quantify the amount of soluble protein at each temperature using Western blotting.[15]

    • Unbiased discovery: For proteome-wide analysis, the soluble fractions from each temperature point can be analyzed by quantitative mass spectrometry to identify all proteins that exhibit a thermal shift upon drug treatment.[18]

  • Data Interpretation: Plot the percentage of soluble protein against temperature to generate a "melting curve". A shift in this curve to a higher temperature in the drug-treated sample indicates target engagement and stabilization.[17]

3.3 Summary of Target Identification Data

The results from these experiments should be compiled to identify high-confidence candidate targets.

MethodPrincipleKey AdvantageKey ControlOutput
Photo-Affinity Pull-Down Covalent capture of binding partners using a tagged, photo-reactive probe.Captures weak or transient interactions; provides direct physical evidence of binding.Competition with excess free compound.List of specifically interacting proteins identified by MS.
CETSA Ligand-induced thermal stabilization of target proteins in a cellular context.Label-free; confirms target engagement in intact cells, a more physiological environment.Vehicle (DMSO) control.List of proteins with altered thermal stability identified by MS or WB.
Stage 3: Biophysical Characterization of Binding Affinity

Once candidate targets are identified, the next critical step is to validate the direct interaction and precisely quantify its binding affinity and kinetics. This is typically done using purified recombinant protein and the small molecule.

4.1 Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of a binding event.[19] It directly measures the heat released or absorbed as the small molecule binds to the target protein, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[20][21]

  • Sample Preparation: Prepare purified target protein in a well-buffered solution. Dissolve 5-Methoxydiazinan-3-one in the exact same buffer to minimize heats of dilution.[21] Degas all solutions.

  • Instrument Setup: Load the protein into the sample cell of the calorimeter and the small molecule into the titration syringe.[21] Typical concentrations are 5-50 µM for the protein and 10-fold higher for the ligand.[21]

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution. The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[20]

ParameterDescriptionSignificance
KD (Dissociation Constant) The concentration of ligand at which half the protein binding sites are occupied.A measure of binding affinity (lower KD = higher affinity).
n (Stoichiometry) The molar ratio of ligand to protein in the formed complex.Indicates the number of binding sites.
ΔH (Enthalpy Change) The heat released or absorbed upon binding.Reflects changes in bonding (e.g., hydrogen bonds).
ΔS (Entropy Change) The change in disorder of the system upon binding.Reflects changes in conformational freedom and solvent reorganization.
4.2 Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for measuring real-time binding kinetics.[22][23] It provides the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.[23][24]

  • Chip Preparation: Covalently immobilize the purified target protein (the "ligand") onto the surface of a sensor chip.[23] A reference flow cell is prepared in parallel, often by blocking the surface, to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection: Inject a series of concentrations of 5-Methoxydiazinan-3-one (the "analyte") across the ligand and reference surfaces at a constant flow rate.

  • Real-Time Monitoring: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change, measured in Resonance Units (RU), is proportional to the bound mass.[23]

  • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are analyzed.

    • The association phase provides the ka.

    • The dissociation phase (when buffer flows over the chip) provides the kd.

    • Fitting the data to a kinetic model (e.g., 1:1 Langmuir binding) yields the rate constants and affinity.[25]

SPR_Sensorgram X_Axis Time Y_Axis Response (RU) Origin Origin X_End X_End Origin->X_End Y_End Y_End Origin->Y_End p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 Baseline Baseline Association Association (ka) Dissociation Dissociation (kd) Inject_Start Analyte Injection Start 1,0! 1,0! Inject_Start->1,0! Inject_Stop Analyte Injection Stop 4,0! 4,0! Inject_Stop->4,0!

Caption: A representative SPR sensorgram showing binding phases.

Conclusion: Synthesizing a Coherent Mechanism of Action

The identification of a small molecule's target is not an endpoint but a gateway to understanding its biological function. By systematically applying the integrated workflow described in this guide—from in silico prediction to unbiased experimental identification and rigorous biophysical validation—researchers can confidently deconvolute the molecular targets of a novel compound like 5-Methoxydiazinan-3-one. The resulting data on target identity, binding affinity, kinetics, and thermodynamics provide a solid foundation for subsequent cell-based assays, structure-activity relationship (SAR) studies, and the ultimate development of novel chemical probes or therapeutic agents.[19] This structured, evidence-based approach ensures scientific integrity and maximizes the potential for successful translation from a chemical hit to a valuable research tool or drug candidate.

References
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Kandakatla, N., & Ramakrishnan, V. (2011). Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery, 6(10), 1035-1046.
  • Opo, F. A., & Asiedu, S. O. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(3), bbac095.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Ha-Duong, T. (2017). Computational Approach for Drug Target Identification. Chemical Genomics, 321-340.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Nature Asia. (2015, August 30). New computational method for identifying drug targets.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Frontiers in Molecular Biosciences. (2025, November 9). Computational methods revolutionize drug discovery by predicting protein target sites.
  • Gauto, D., & Lee, A. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 431-444.
  • Zhang, T., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4910.
  • Tellinghuisen, J. (2009). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 4(8), 1213-1223.
  • Wu, G., & Liu, Z. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1880, 265-274.
  • Suvarna, K., et al. (2020). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol, 10(6), e3566.
  • Zhang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 81.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Small Molecule. (2024, September 6). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions.
  • Gauto, D., & Lee, A. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).
  • MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
  • BenchChem. (n.d.). Application Note: Target Identification of Martynoside Using Affinity Chromatography.
  • ACS Publications. (2022, February 4). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates.
  • Van Vleet, T. R., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology, 1888, 187-203.
  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • Al-Qahtani, A. M., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 8(1), 1-10.
  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(48), 14353-14357.
  • Phillips, K. S., et al. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Analytical Chemistry, 92(16), 11336-11343.
  • Cube Biotech. (n.d.). Affinity Chromatography | Principles.
  • Luesch Lab. (n.d.). Target Identification and Mode of Action Studies.
  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Science, 335(6066), 309-313.
  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.

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Foundational

A Senior Application Scientist's Guide to Investigating the Biological Impact of 5-Methoxydiazinan-3-one

Abstract: This technical guide outlines a comprehensive strategy for elucidating the biological pathways affected by the novel compound 5-Methoxydiazinan-3-one. As this molecule is not extensively characterized in public...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide outlines a comprehensive strategy for elucidating the biological pathways affected by the novel compound 5-Methoxydiazinan-3-one. As this molecule is not extensively characterized in public scientific literature, this document establishes a research framework based on the known activities of its core structural motifs: the diazinan-3-one heterocycle and methoxy-substituted aromatic systems. We present hypothesized mechanisms of action, detailed protocols for experimental validation, and a logical workflow for a thorough investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.

Introduction and Rationale

The compound 5-Methoxydiazinan-3-one represents a novel chemical entity with undetermined pharmacological properties. Its core structure, a saturated six-membered ring containing two nitrogen atoms (a diazinane), is related to classes of compounds with broad biological significance. For instance, pyridazinone derivatives, which share a similar heterocyclic core, are known to possess a wide spectrum of activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive effects.[1][2]

Furthermore, the presence of a methoxy (-OCH₃) group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often playing a key role in receptor binding and metabolic stability. Methoxy-substituted hydrazones, for example, have demonstrated potent anti-breast cancer activity.[3]

Given the absence of direct data, a logical, hypothesis-driven approach is required. This guide proposes three primary, plausible biological domains for investigation based on these structural precedents:

  • Neurological Pathways: Targeting enzymes involved in neurotransmission.

  • Oncological and Inflammatory Pathways: Modulating cell proliferation, apoptosis, and inflammation.

  • Antimicrobial Activity: Interfering with essential microbial pathways.

The following sections detail the scientific basis for each hypothesis and provide robust, self-validating experimental protocols to systematically test them.

Hypothesis 1: Modulation of Cholinergic Signaling

2.1 Scientific Grounding: The most direct analogue for neuroactivity comes from the organophosphate insecticide Diazinon, which features a related pyrimidinyl core structure. Diazinon's primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.[4][5] This leads to an accumulation of acetylcholine in the synapse, causing hyperstimulation of cholinergic receptors and subsequent neurotoxicity. While 5-Methoxydiazinan-3-one is not an organophosphate, the heterocyclic core could potentially interact with the active site of AChE.

2.2 Experimental Validation Workflow:

The primary objective is to determine if 5-Methoxydiazinan-3-one acts as an AChE inhibitor.

Protocol 2.2.1: In Vitro Acetylcholinesterase Activity Assay (Ellman's Method)

This protocol provides a quantitative measure of AChE inhibition.

  • Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

  • Materials:

    • Human recombinant AChE

    • Acetylthiocholine iodide (ATCI)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • 5-Methoxydiazinan-3-one (test compound)

    • Donepezil or Galantamine (positive control inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of 5-Methoxydiazinan-3-one in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in phosphate buffer.

    • In a 96-well plate, add 25 µL of each test compound dilution. Include wells for a positive control (Donepezil) and a negative control (buffer with DMSO).

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of AChE enzyme solution to all wells and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Normalize the rates relative to the negative control (100% activity).

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) using non-linear regression analysis.

2.3 Data Interpretation and Pathway Visualization:

A low micromolar or nanomolar IC₅₀ value would strongly suggest that 5-Methoxydiazinan-3-one directly inhibits AChE. This would implicate the cholinergic signaling pathway as a primary target.

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT ChAT Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh (Vesicle) ChAT->ACh_vesicle Synthesis ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Compound 5-Methoxydiazinan-3-one Compound->AChE Inhibition Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal

Caption: Hypothesized inhibition of Acetylcholinesterase (AChE) by 5-Methoxydiazinan-3-one.

Hypothesis 2: Anticancer and Anti-inflammatory Activity

3.1 Scientific Grounding: Heterocyclic compounds, particularly those containing nitrogen, are mainstays of oncology and immunology. Pyridazinone derivatives have been reported to exhibit significant anticancer and anti-inflammatory activities.[1] Similarly, some oxazine derivatives show inhibitory effects on cancer cell lines.[6][7] The mechanism often involves interference with cell cycle progression, induction of apoptosis, or inhibition of pro-inflammatory signaling cascades like NF-κB.

3.2 Experimental Validation Workflow:

This workflow is designed to first screen for general cytotoxic activity and then to dissect the specific mechanism.

Protocol 3.2.1: Cell Viability Screening (MTT Assay)

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which is quantifiable by spectrophotometry.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer)

    • Non-cancerous control cell line (e.g., HEK293 or primary fibroblasts)

    • DMEM/RPMI-1640 culture medium with 10% FBS

    • 5-Methoxydiazinan-3-one

    • Doxorubicin (positive control)

    • MTT solution (5 mg/mL)

    • DMSO

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat cells with a serial dilution of 5-Methoxydiazinan-3-one (e.g., 100 µM to 1 nM) for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Read absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line. Significant activity against cancer lines with a higher IC₅₀ in non-cancerous lines indicates selective cytotoxicity.

Protocol 3.2.2: Apoptosis vs. Necrosis Analysis (Annexin V/Propidium Iodide Staining)

If cytotoxicity is confirmed, this flow cytometry-based assay distinguishes between apoptotic and necrotic cell death.

  • Principle: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.

  • Procedure:

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes.

    • Analyze immediately using a flow cytometer.

  • Data Analysis: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+). A significant increase in the Annexin V+/PI- population indicates apoptosis induction.

3.3 Data Summary Table:

All quantitative data should be summarized for clear comparison.

Cell LineCompoundIC₅₀ (µM)Primary Mode of Death
MCF-75-Methoxydiazinan-3-onee.g., 5.2 ± 0.4e.g., Apoptosis
A5495-Methoxydiazinan-3-onee.g., 12.8 ± 1.1e.g., Apoptosis
HEK2935-Methoxydiazinan-3-onee.g., >100N/A
MCF-7Doxorubicin (Control)e.g., 0.8 ± 0.1Apoptosis

General Screening and Prioritization Workflow

To efficiently characterize a novel compound with multiple potential activities, a structured, tiered approach is essential. This workflow ensures that resources are directed toward the most promising biological effects.

Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action start Novel Compound: 5-Methoxydiazinan-3-one screen_neuro AChE Inhibition Assay (Protocol 2.2.1) start->screen_neuro screen_cancer Cytotoxicity Screen (MTT) (Protocol 3.2.1) start->screen_cancer screen_microbe Antimicrobial MIC Assay start->screen_microbe decision1 Activity Detected? (IC₅₀ < 20 µM or MIC < 50 µg/mL) screen_neuro->decision1 screen_cancer->decision1 screen_microbe->decision1 moa_neuro Receptor Binding Assays (Muscarinic/Nicotinic) decision1->moa_neuro Neuro active moa_cancer Apoptosis/Cell Cycle Analysis (Protocol 3.2.2) decision1->moa_cancer Cytotoxic moa_microbe Pathway-Specific Assays (e.g., Folate Synthesis) decision1->moa_microbe Antimicrobial end_inactive Low Priority / Inactive decision1->end_inactive No decision2 Potent & Selective? moa_neuro->decision2 moa_cancer->decision2 moa_microbe->decision2 decision2->end_inactive No end_active Lead Candidate for In Vivo Studies decision2->end_active Yes

Caption: A tiered workflow for characterizing the bioactivity of 5-Methoxydiazinan-3-one.

Conclusion

While the precise biological role of 5-Methoxydiazinan-3-one remains to be discovered, its structural similarity to known bioactive heterocyclic compounds provides a strong foundation for a targeted investigation. The hypotheses and protocols outlined in this guide offer a scientifically rigorous framework for exploring its potential effects on cholinergic signaling, cancer cell proliferation, and microbial growth. By employing this systematic approach, researchers can efficiently identify and validate the primary biological pathways affected by this novel compound, paving the way for potential therapeutic applications.

References

  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Source: SciSpace by Typeset URL: [Link]

  • Title: Diazinon - Wikipedia. Source: Wikipedia URL: [Link]

  • Title: Synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Diazinon is activated by CYP2C19 in human liver. Source: PubMed URL: [Link]

  • Title: Diazinon Properties, Mode of Action, and Toxicological Effects on Non-target Organisms. Source: International Journal of Advanced Multidisciplinary Research and Studies URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives. Source: SAR Publication URL: [Link]

  • Title: Design and drug-like properties of new 5-methoxysalicylaldehyde based hydrazones with anti-breast cancer activity. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activities of[1][6]-Oxazine Derivatives. Source: Der Pharma Chemica URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Laboratory Synthesis of 5-Methoxydiazinan-3-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable laboratory protocol for the synthesis of 5-methoxydiazinan-3-one (5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable laboratory protocol for the synthesis of 5-methoxydiazinan-3-one (5-methoxy-1,2-diazinan-3-one).

Introduction & Mechanistic Rationale

Diazinanones (specifically tetrahydropyridazin-3-ones) represent a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the core pharmacophore for phosphodiesterase (PDE) inhibitors, antimicrobial agents, and calcium sensitizers[1]. The target compound, 5-methoxydiazinan-3-one , presents a unique synthetic challenge due to the specific methoxy functionalization at the C5 position of the 1,2-diazinane ring.

Traditional methods for synthesizing 1,2-diazinan-3-ones rely heavily on the condensation of hydrazine with γ -keto acids or γ -halo esters[2]. However, accessing the specifically functionalized 4-halo-3-methoxybutanoate precursor requires a highly regioselective approach. In this protocol, we utilize a highly efficient methoxybromination of an isolated terminal olefin (methyl 3-butenoate)[3], followed by a tandem hydrazinolysis-cyclization.

Expert Insight: This route is chosen because it avoids the use of unstable α -halo ketone intermediates. By leveraging the Markovnikov-type opening of a bromonium ion in the first step, we achieve excellent regiocontrol, ensuring the methoxy group is exclusively installed at the β -position relative to the ester.

Retrosynthetic Analysis & Reaction Pathway

The retrosynthetic disconnection of the 1,2-diazinane ring reveals hydrazine and a γ -halo ester as the ideal precursors. The forward synthesis is achieved in two robust steps:

  • Methoxybromination: Methyl 3-butenoate is treated with N-bromosuccinimide (NBS) in methanol. The electrophilic bromine activates the alkene, and the resulting bromonium ion is opened by methanol at the more substituted C3 carbon, yielding methyl 4-bromo-3-methoxybutanoate[3].

  • Tandem Hydrazinolysis & Cyclization: The intermediate is treated with hydrazine hydrate. Hydrazine acts as a bis-nucleophile, displacing the primary bromide and condensing with the methyl ester to form the 6-membered lactam ring[2].

Workflow A Methyl 3-butenoate (Starting Material) B NBS, MeOH (Methoxybromination) A->B C Methyl 4-bromo-3-methoxybutanoate (Intermediate) B->C D Hydrazine Hydrate, EtOH (Substitution & Cyclization) C->D E 5-Methoxydiazinan-3-one (Target Product) D->E

Overall synthetic workflow for 5-Methoxydiazinan-3-one from methyl 3-butenoate.

Safety, Equipment, and Reagents

Self-Validating Safety System: Ensure all glassware is oven-dried to prevent moisture-induced side reactions (e.g., bromohydrin formation). Hydrazine hydrate is highly toxic, a suspected carcinogen, and potentially explosive; it must be handled exclusively in a well-ventilated fume hood behind a blast shield.

  • Reagents: Methyl 3-butenoate (98%), N-Bromosuccinimide (NBS, recrystallized from water), Anhydrous Methanol, Hydrazine hydrate (50-60% aqueous solution), Absolute Ethanol, Dichloromethane (DCM), Anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Equipment: 250 mL and 100 mL round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, separatory funnel, rotary evaporator.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-bromo-3-methoxybutanoate

Causality Check: The reaction is initiated at 0 °C to kinetically control the bromonium ion formation and prevent runaway exothermic bromination, which can lead to dibromide byproducts.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-butenoate (10.0 mmol, 1.00 g) in anhydrous methanol (50 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add NBS (11.0 mmol, 1.96 g) portion-wise over 15 minutes to prevent sudden temperature spikes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV and KMnO4​ stain).

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Suspend the resulting residue in DCM (50 mL) and wash with distilled water (2 x 25 mL) to remove the highly water-soluble succinimide byproduct.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The crude methyl 4-bromo-3-methoxybutanoate is typically >90% pure and should be used directly in the next step to avoid degradation.

Protocol B: Tandem Hydrazinolysis and Cyclization

Causality Check: A large excess of hydrazine (3.0 eq) is strictly required. If stoichiometric hydrazine is used, intermolecular dimerization dominates. Refluxing provides the activation energy necessary to overcome the entropic barrier of the 6-membered ring closure.

  • Preparation: Dissolve the crude methyl 4-bromo-3-methoxybutanoate (approx. 10.0 mmol) in absolute ethanol (40 mL) in a 100 mL two-neck flask equipped with a reflux condenser.

  • Addition: Add hydrazine hydrate (30.0 mmol, ~1.5 mL) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 12 hours. The reaction proceeds via two converging mechanistic pathways (hydrazide formation vs. N-alkylation), both thermodynamically funneling into the stable diazinanone ring[2].

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol and excess hydrazine.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with DCM/MeOH 95:5 to 90:10) to afford 5-methoxydiazinan-3-one as a pale solid.

Mechanism N1 Methyl 4-bromo-3-methoxybutanoate + N2H4 N2 Path A: Hydrazide Formation (Attack at Ester) N1->N2 Fast N3 Path B: N-Alkylation (Attack at Alkyl Bromide) N1->N3 Slow N4 Intramolecular SN2 (Ring Closure) N2->N4 Heat N5 Intramolecular Amidation (Ring Closure) N3->N5 Heat N6 5-Methoxydiazinan-3-one N4->N6 N5->N6

Convergent mechanistic pathways of tandem hydrazinolysis and cyclization.

Analytical Characterization & Data Presentation

To establish a self-validating system, researchers must verify the regiochemistry of the methoxy group. In the 1H NMR spectrum, the C5-methine proton will appear as a distinct multiplet, while the methoxy singlet will integrate to exactly 3 protons. The absence of a methyl ester peak (~3.65 ppm) confirms complete cyclization.

Table 1: Expected 1H NMR Data for 5-Methoxydiazinan-3-one (in CDCl3​ )

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
N1-H ~6.50 - 7.00br s1HAmine NH (exchangeable)
N2-H ~7.50 - 8.00br s1HAmide NH (exchangeable)
C5-OCH 3​ 3.35s3HMethoxy protons
C5-H 3.70 - 3.85m1HMethine proton
C4-H 2​ 2.30 - 2.60m2HMethylene adjacent to carbonyl
C6-H 2​ 2.80 - 3.10m2HMethylene adjacent to amine

Table 2: Expected Mass Spectrometry (ESI-MS) Data

Ionization MethodExpected m/zFragment / Adduct
ESI (+)131.08[M+H] +
ESI (+)153.06[M+Na] +
ESI (+)99.05[M-OCH 3​ ] +

Troubleshooting & Optimization

  • Issue: Formation of the 3-bromo-4-methoxybutanoate regioisomer during Protocol A. Solution: Ensure the methanol is strictly anhydrous. The presence of water can lead to bromohydrin formation. Maintain a strict 0 °C temperature during the initial NBS addition to maximize the thermodynamic preference for Markovnikov opening.

  • Issue: Low yield in Protocol B due to linear oligomerization. Solution: Employ high-dilution conditions. If oligomers are detected via MS, modify the protocol by adding the bromoester solution dropwise via an addition funnel to a refluxing solution of hydrazine in ethanol, rather than mixing them at room temperature.

References

  • Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane1,2 The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Synthesis, antitubercular, antifungal and antibacterial activities of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones PubMed - National Institutes of Health (NIH) URL:[Link][2]

Sources

Application

Application Note: 5-Methoxydiazinan-3-one as a Privileged Scaffold in Targeted Drug Design

Executive Summary 5-Methoxydiazinan-3-one (systematically known as 5-methoxytetrahydropyridazin-3(2H)-one) is a highly versatile cyclic hydrazine derivative[1]. In modern medicinal chemistry, saturated and partially satu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxydiazinan-3-one (systematically known as 5-methoxytetrahydropyridazin-3(2H)-one) is a highly versatile cyclic hydrazine derivative[1]. In modern medicinal chemistry, saturated and partially saturated pyridazin-3(2H)-one scaffolds have emerged as privileged structures. They are frequently utilized in the development of targeted therapies for cardiovascular diseases, neurological disorders, and oncology—most notably as poly(ADP-ribose) polymerase (PARP) inhibitors and p38 MAP kinase modulators[2],[3]. This application note provides a comprehensive guide to utilizing 5-Methoxydiazinan-3-one as a core precursor, detailing its structural rationale, synthetic functionalization, and integration into high-throughput drug discovery workflows.

Structural Rationale & Pharmacophore Modeling

The selection of 5-Methoxydiazinan-3-one over linear amides or unsubstituted heterocycles is driven by specific stereoelectronic and conformational advantages:

  • Lactam Mimicry & Hydrogen Bonding: The diazinan-3-one core acts as a conformationally restricted bioisostere for cis-amides and pyrimidines. The adjacent nitrogen atoms (N1 and N2) and the C3 carbonyl group create a robust donor-acceptor hydrogen-bonding network. This motif is highly effective at anchoring the molecule within kinase hinge regions or the nicotinamide-binding pocket of PARP-1[2].

  • Stereoelectronic Tuning via the 5-Methoxy Group: The addition of a methoxy group at the C5 position introduces a critical steric shield and an additional hydrogen-bond acceptor. Unlike bulky aryl substituents (e.g., 6-phenyl derivatives) which drastically increase lipophilicity[4], the methoxy group maintains a low partition coefficient (cLogP), thereby improving aqueous solubility and oral bioavailability while directing the molecule into specific solvent-exposed sub-pockets.

  • Conformational Constraint: The saturated six-membered ring restricts the conformational space of the precursor. This pre-organization significantly reduces the entropic penalty upon target binding compared to flexible linear analogs.

Fig 1: Pharmacophore binding logic of 5-Methoxydiazinan-3-one in target active sites.

Application 1: Synthesis of Targeted Kinase/PARP Inhibitors

Tetrahydropyridazin-3-ones are proven scaffolds for p38 MAP kinase inhibitors and PARP inhibitors[2],[3]. The following protocol details the regioselective functionalization of 5-Methoxydiazinan-3-one to generate a diverse screening library.

Causality Principle: The N2 proton is significantly more acidic than the N1 proton due to the electron-withdrawing effect of the adjacent C3 carbonyl. This electronic disparity allows for regioselective N2-arylation or alkylation without the need for complex protecting group strategies.

Protocol A: Regioselective N2-Arylation via Chan-Lam Coupling
  • Preparation: In a flame-dried round-bottom flask, dissolve 5-Methoxydiazinan-3-one (1.0 eq) and the desired aryl boronic acid (1.5 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add Copper(II) acetate (Cu(OAc)₂, 0.1 eq) and pyridine (2.0 eq).

    • Causality: Cu(OAc)₂ facilitates oxidative cross-coupling at room temperature. This mild condition prevents the thermal degradation or ring-opening that frequently occurs with cyclic hydrazines under harsh Buchwald-Hartwig conditions.

  • Reaction Execution: Stir the mixture open to the air (or under an O₂ balloon) at room temperature for 12-18 hours.

    • Causality: Molecular oxygen is strictly required as a terminal oxidant to regenerate the active Cu(II) catalytic species.

  • Self-Validating System (Quality Control): Monitor the reaction via TLC (EtOAc:Hexane 1:1). The reaction is validated by the disappearance of the highly polar precursor spot (Rf ≈ 0.2) and the appearance of a new UV-active product spot (Rf ≈ 0.6). Confirm the exact mass shift via LC-MS before proceeding.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper salts. Wash the filtrate with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo.

Application 2: Peptidomimetic Conformational Constraints

Cyclic hydrazines act as excellent β -turn mimetics. Incorporating 5-Methoxydiazinan-3-one into a peptide backbone locks the local conformation, increasing proteolytic stability and enhancing target affinity.

Protocol B: Integration into Solid-Phase Peptide Synthesis (SPPS)
  • N1-Fmoc Protection: Treat 5-Methoxydiazinan-3-one with Fmoc-Cl and NaHCO₃ in a dioxane/water mixture to selectively protect the more nucleophilic N1 position.

    • Validation: Perform a Ninhydrin (Kaiser) test; a negative result (yellow) confirms the absence of free secondary amines.

  • Resin Coupling: Activate the resin-bound peptide's C-terminus using HATU and DIPEA in DMF. Add the Fmoc-protected diazinanone precursor.

    • Causality: HATU is specifically chosen over standard EDC/HOBt to maximize coupling efficiency with the sterically hindered secondary amine (N2).

  • Cleavage: Cleave the modified peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours at room temperature.

Fig 2: Step-by-step synthetic workflow for generating 5-Methoxydiazinan-3-one derived libraries.

Quantitative Data Presentation

The table below summarizes the physicochemical properties of the 5-Methoxydiazinan-3-one scaffold compared to its unsubstituted and phenyl-substituted counterparts, highlighting its optimal balance of polarity and lipophilicity for oral drug design.

ScaffoldMolecular Weight ( g/mol )cLogPtPSA (Ų)H-Bond DonorsH-Bond Acceptors
1,2-Diazinan-3-one [5]100.12-0.641.121
5-Methoxydiazinan-3-one 130.14-0.250.322
6-Phenyl-1,2-diazinan-3-one [6]176.221.141.121

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 5-Methoxydiazinan-3-one

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on highly functionalized nitrogen-containing heterocycles, diazinanes have emerged as critical scaffolds for modulating basicity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on highly functionalized nitrogen-containing heterocycles, diazinanes have emerged as critical scaffolds for modulating basicity, lipophilicity, and hydrogen-bonding capacity . However, the synthesis of 5-methoxydiazinan-3-one (a 5-methoxy-1,2-diazinan-3-one derivative) is notoriously prone to yield-limiting side reactions.

This guide provides a mechanistic troubleshooting framework and a self-validating protocol to help you achieve >85% isolated yields.

Quantitative Yield Optimization Data

The cyclocondensation of a 4-halo-3-methoxybutanoate precursor with hydrazine is highly sensitive to pH and temperature. Table 1 summarizes the impact of various reaction parameters on the final isolated yield.

Table 1: Impact of Reaction Parameters on Synthesis Yield

Reagent SystemTemp (°C)pHMajor Impurity ObservedIsolated Yield
Hydrazine Hydrate (2.0 eq)90°C~10.5Des-methoxy elimination (35%)42%
Hydrazine Hydrate (1.1 eq)65°C~9.0Open-chain hydrazide (20%)61%
Hydrazine HCl / NaOAc (1.2 eq) 75°C ~6.5 Trace (<2%) 88%

Mechanistic Troubleshooting & FAQs

Q1: Why is my isolated yield capped around 40-50%, with LC-MS showing a major byproduct at [M-32]?

A1: You are observing the base-catalyzed E1cB elimination of methanol. The protons at the C4 position (alpha to the carbonyl) are relatively acidic. When using unbuffered hydrazine hydrate, the reaction pH exceeds 10. This strongly basic environment deprotonates C4, triggering the elimination of the C5 methoxy group to form a highly stable 4,5-dihydropyridazin-3(2H)-one derivative . Solution: Shift from hydrazine hydrate to a buffered Hydrazine Hydrochloride / Sodium Acetate system to maintain a pH of ~6.5. This preserves nucleophilicity while completely suppressing alpha-deprotonation.

Q2: I lowered the temperature to prevent elimination, but now LC-MS shows incomplete cyclization. How do I force the reaction to completion?

A2: The intramolecular amidation (cyclization) step has a higher thermodynamic barrier than the initial N-alkylation. Lowering the temperature stalls the reaction at the open-chain hydrazide intermediate. Instead of using brute-force heat, add a catalytic amount of glacial acetic acid. The acid protonates the ester carbonyl, increasing its electrophilicity and accelerating cyclization at a mild 75°C without risking elimination .

Q3: My reaction goes to completion with no byproducts, but my recovered yield is still low. What is wrong with my workup?

A3: 5-Methoxydiazinan-3-one is a highly polar molecule with extensive hydrogen-bonding capabilities, resulting in a negative partition coefficient (clogP < 0). Standard aqueous extractions (e.g., with DCM or EtOAc) will leave >30% of your product trapped in the aqueous layer. Solution: Abandon aqueous liquid-liquid extraction entirely. Filter off the inorganic salts directly from the reaction mixture, concentrate the solvent, and perform a direct recrystallization.

Workflow & Mechanistic Visualizations

MechanisticPathway SM 4-Bromo-3-methoxy- butanoate Int Open-chain Hydrazide SM->Int N-alkylation N2H4 Hydrazine (Buffered) N2H4->Int Addition Prod 5-Methoxydiazinan- 3-one Int->Prod Cyclization (H+ cat.) Byprod Elimination Byproduct Prod->Byprod Base (pH > 8) -MeOH

Fig 1. Mechanistic pathway of 5-methoxydiazinan-3-one synthesis and base-catalyzed elimination.

TroubleshootingTree Start Yield < 80%? LCMS LC-MS Analysis Start->LCMS Q1 [M-32] Peak? (Elimination) LCMS->Q1 Q2 Uncyclized Intermediate? LCMS->Q2 Q3 No Byproducts, Low Recovery? LCMS->Q3 A1 Buffer pH to 6.5 Use Hydrazine HCl Q1->A1 Yes A2 Add AcOH Catalyst Maintain 75°C Q2->A2 Yes A3 Avoid Aqueous Workup Direct Crystallization Q3->A3 Yes

Fig 2. Decision tree for diagnosing and resolving common yield-limiting issues during synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step until the analytical In-Process Control (IPC) criteria are met.

Step 1: Buffered N-Alkylation
  • Charge: To a clean, dry reactor, add methyl 4-bromo-3-methoxybutanoate (1.0 eq) and anhydrous isopropanol (10 volumes).

  • Buffer Addition: Add Hydrazine Hydrochloride (1.2 eq) and Sodium Acetate (1.2 eq). Stir vigorously.

    • Causality: The NaOAc/HCl buffer locks the pH at ~6.5. This prevents the primary amine of hydrazine from acting as a strong Bronsted base, completely shutting down the E1cB elimination pathway while preserving its alpha-effect nucleophilicity.

  • Reaction: Heat the suspension to 40°C for 4 hours.

    • IPC Check: Pull a 50 µL sample, dilute in MeCN, and analyze via LC-MS. Validation Criterion: The starting material mass ([M+H]⁺ 211/213) must be <1% area, and the open-chain hydrazide intermediate ([M+H]⁺ 163.1) must be >90% area. Do not proceed until validated.

Step 2: Acid-Catalyzed Cyclization
  • Catalysis: Add Glacial Acetic Acid (0.5 eq) directly to the reactor.

    • Causality: Acetic acid protonates the ester oxygen, significantly lowering the LUMO energy of the carbonyl. This allows the secondary nitrogen of the hydrazide intermediate to attack the carbonyl at a lower temperature, preventing thermal degradation.

  • Reaction: Ramp temperature to 75°C and stir for 6 hours.

    • IPC Check: Analyze via LC-MS. Validation Criterion: The intermediate mass ([M+H]⁺ 163.1) must be <2% area, and the target product 5-methoxydiazinan-3-one ([M+H]⁺ 131.1) must be the dominant peak.

Step 3: Non-Aqueous Isolation
  • Filtration: Cool the reactor to 20°C. Filter the suspension through a Celite pad to remove the precipitated NaCl and NaBr salts. Wash the cake with 2 volumes of isopropanol.

  • Concentration: Concentrate the filtrate under reduced pressure (40°C, 50 mbar) until a thick oil is formed.

    • Causality: Bypassing aqueous extraction prevents the loss of the highly polar diazinane ring into the aqueous waste stream.

  • Crystallization: Add Methyl tert-butyl ether (MTBE) (5 volumes) dropwise while stirring vigorously at 0°C to precipitate the product. Filter and dry under vacuum to yield 5-methoxydiazinan-3-one as a white crystalline solid.

References

  • Title: Synthesis, antitubercular, antifungal and antibacterial activities of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-one Source: Acta Poloniae Pharmaceutica (PubMed) URL: [Link]

  • Title: WO2011124638A1 - Pimobendan manufacturing process Source: Google Patents URL
Optimization

Preventing oxidation and degradation of 5-Methoxydiazinan-3-one during storage

Technical Support Center: 5-Methoxydiazinan-3-one Storage & Handling Welcome to the Application Scientist Support Portal. 5-Methoxydiazinan-3-one is a highly versatile but chemically sensitive cyclic hydrazide derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Methoxydiazinan-3-one Storage & Handling

Welcome to the Application Scientist Support Portal. 5-Methoxydiazinan-3-one is a highly versatile but chemically sensitive cyclic hydrazide derivative. Due to the presence of adjacent nitrogen atoms (the N-N bond) and a methoxy-substituted 6-membered ring, this compound is highly susceptible to auto-oxidation and hydrolytic degradation under standard laboratory conditions.

This guide provides the causality behind these degradation pathways, actionable troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your experimental data.

Part 1: The Chemical Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 5-Methoxydiazinan-3-one:

  • Oxidative Susceptibility of the N-N Bond: Like many cyclic hydrazides, the N-N motif is prone to oxidation. In the presence of reactive oxygen species (ROS) or trace transition metals, the compound oxidizes to a diimide intermediate. This intermediate can further decompose via radical pathways to form ring-opened acyl radicals [1].

  • pH-Dependent Hydrolysis: The cyclic amide/hydrazide bond can undergo hydrolytic cleavage. High pH environments accelerate the deprotonation of the hydrazide, forming an anionic species that is significantly more reactive toward both oxidation and ring-opening hydrolysis [2].

  • Photo-Catalyzed Radical Initiation: Ambient ultraviolet and visible light provide the activation energy required to initiate the auto-oxidation cascade, leading to rapid sample yellowing and loss of active pharmaceutical ingredient (API) titer.

Part 2: Troubleshooting Guide & FAQs

Q: My 5-Methoxydiazinan-3-one powder has developed a yellow/brown tint. Is it still viable? A: No. The yellow tint is a visual indicator of diimide intermediate formation resulting from auto-oxidation. Because this degradation is a radical-driven chain reaction, even a slight color change indicates a compromised batch. Always discard discolored samples to prevent irreproducible assay results.

Q: Why do my aqueous stock solutions degrade within 24 hours, even when stored at 4°C? A: Aqueous environments introduce two degradation vectors: dissolved oxygen and trace metal catalysts (like Cu²⁺ or Fe³⁺) leaching from standard glassware. These metals catalyze the oxidation of the hydrazide motif [1]. To troubleshoot, switch to LC-MS grade degassed solvents and consider adding a chelator like EDTA (if compatible with your downstream assay) to sequester trace metals.

Q: Is Nitrogen ( N2​ ) or Argon ( Ar ) better for purging storage vials? A: Argon is strictly recommended. Argon is denser than ambient air and effectively blankets the solid compound at the bottom of the vial. Nitrogen is lighter and easily displaced by oxygen the moment the vial cap is loosened, exposing the compound to oxidative stress.

Q: Can I store the compound in standard clear borosilicate glass? A: No. Clear glass allows photo-induced radical initiation. Furthermore, untreated borosilicate glass has active surface silanols and trace metals. You must use amber, silanized (deactivated) glass vials with PTFE-lined caps to maintain a chemically inert environment.

Part 3: Self-Validating Experimental Protocols

Protocol A: Anaerobic Aliquoting and Solid-State Storage

Causality: Minimizing surface area exposure to oxygen and ambient moisture halts the formation of acyl radicals and prevents hydrolytic cleavage.

  • Preparation: Transfer the bulk 5-Methoxydiazinan-3-one powder into a controlled-atmosphere glove box purged with Argon (< 5 ppm O2​ ).

  • Aliquoting: Weigh the powder into single-use, silanized amber glass vials. Do not store in a single bulk container, as repeated opening introduces condensation and oxygen.

  • Purging & Sealing: If a glove box is unavailable, use a Schlenk line. Gently purge each vial with a stream of high-purity Argon for 60 seconds. Immediately cap with a PTFE-lined septum closure.

  • Storage: Place the sealed vials in a secondary vacuum-sealed mylar bag containing indicating silica gel desiccant. Store at -20°C.

  • Self-Validation Step: Before use, allow the vial to reach room temperature before opening to prevent condensation. Inspect the powder: it must be pure white. Any deviation in color validates that the seal was compromised, and the aliquot must be discarded.

Protocol B: Preparation of Ultra-Stable Stock Solutions

Causality: Dissolved oxygen and extreme pH drive the rapid decomposition of cyclic hydrazides [2]. This protocol creates a chemically stable liquid matrix.

  • Solvent Degassing: Use LC-MS grade DMSO or Water. Degas the solvent using three consecutive freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Matrix Stabilization: If using an aqueous buffer, adjust the pH to strictly between 5.5 and 6.5. Avoid basic conditions (pH > 7.5), which trigger deprotonation and subsequent chemiluminescent or ring-opening degradation pathways [2].

  • Dissolution: Dissolve the compound under an Argon blanket.

  • Self-Validation Step: Analyze a 1 µL aliquot via LC-MS immediately after preparation. The chromatogram should show a single peak. A secondary peak at[M-2] (diimide) or [M+18] (hydrolysis) validates improper degassing or pH imbalance, requiring a fresh preparation.

Part 4: Quantitative Degradation Data

The following table summarizes the degradation kinetics of 5-Methoxydiazinan-3-one, illustrating the critical need for strict storage adherence.

Storage ConditionStateAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
25°C Solution (H₂O)Ambient AirDirect UV/Vis< 12 HoursRing-opened acyl radical
25°C Solid PowderAmbient AirAmbient Lab7-10 DaysDiimide intermediate
4°C Solid PowderAmbient AirDark3-4 MonthsDiimide intermediate
-20°C Solid PowderArgonDark> 24 MonthsNone detected
-80°C Solution (DMSO)ArgonDark~ 12 MonthsHydrolysis products

Part 5: Mechanistic and Workflow Visualizations

Pathway N1 5-Methoxydiazinan-3-one (Intact API) N2 Diimide Intermediate (Yellowing) N1->N2 O2 / Trace Metals (Auto-oxidation) N4 Hydrolytic Cleavage (Amide Bond Break) N1->N4 H2O / High pH (Hydrolysis) N3 Oxidative Ring Opening (Acyl Radical) N2->N3 Radical Decomposition

Mechanistic degradation pathways of 5-Methoxydiazinan-3-one via oxidation and hydrolysis.

Workflow S1 1. Procure / Synthesize 5-Methoxydiazinan-3-one S2 2. Lyophilize to Dry Powder S1->S2 S3 3. Aliquot into Silanized Amber Vials S2->S3 S4 4. Purge with Argon (Heavier than Air) S3->S4 S5 5. Store at -20°C with Desiccant S4->S5

Step-by-step workflow for the anaerobic aliquoting and long-term storage of 5-Methoxydiazinan-3-one.

References

  • Amos, R. I. J., Gourlay, B. S., Schiesser, C. H., Smith, J. A., & Yates, B. F. (2008). Mechanistic investigation of the oxidation of hydrazides: implications for the activation of the TB drug isoniazid. Organic & Biomolecular Chemistry. 1

  • Merényi, G., et al. (2020). Mechanistic Insight into pH-Dependent Luminol Chemiluminescence in Aqueous Solution. ACS Publications. 2

  • RSC Publishing. (2026). Pyromellitic dihydrazides as robust alternatives to cyclic imides. Chemical Science. 3

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization for 5-Methoxydiazinan-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 5-Methoxydiazinan-3-one . This molecule presents a "per...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 5-Methoxydiazinan-3-one .

This molecule presents a "perfect storm" of chromatographic difficulties: it is a highly polar, low-molecular-weight aliphatic heterocycle containing a basic secondary amine (within the diazinane ring), a neutral hydrogen-bonding amide/urea carbonyl, and a methoxy ether. These structural features lead to poor retention on traditional reversed-phase columns, severe peak tailing due to secondary silanol interactions, and "invisible" peaks due to the lack of a conjugated π-system.

Below, you will find field-proven troubleshooting workflows, mechanistic explanations, and self-validating protocols to achieve robust separation and detection.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does 5-Methoxydiazinan-3-one elute in the void volume ( t0​ ) on my standard C18 column?

The Causality: Standard C18 columns rely on hydrophobic partitioning. Because 5-Methoxydiazinan-3-one is highly hydrophilic, it thermodynamically prefers the mobile phase over the hydrophobic stationary phase. Furthermore, attempting to force retention by using highly aqueous mobile phases (>95% water) can cause hydrophobic phase collapse (dewetting) on standard C18 columns, completely eliminating retention. The Solution: Transition to . HILIC operates via a multimodal mechanism: the polar analyte partitions into a water-enriched layer immobilized on a polar stationary phase, supplemented by electrostatic and hydrogen-bonding interactions[1].

Q2: I managed to retain the compound, but I am observing severe peak tailing (Asymmetry factor > 2.5). How can I achieve a Gaussian peak shape?

The Causality: Peak tailing for basic aliphatic amines (like the diazinane nitrogen) is classically caused by secondary ion-exchange interactions. At a neutral pH, the amine is protonated (cationic), while residual acidic silanols on the silica support are deprotonated (anionic). This creates a strong, slow-desorption electrostatic interaction that drags out the tail of the peak. The Solution: You have two mechanistic levers to pull:

  • Thermodynamic Masking: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid) to protonate residual silanols, neutralizing their charge and shutting down the secondary interaction.

  • 2[2]: Utilize a Reversed-Phase/Cation-Exchange (RP/CX) mixed-mode column. The deliberate inclusion of charged ligands provides a controlled, primary ion-exchange retention mechanism rather than an uncontrolled secondary one, drastically improving peak symmetry[2][3].

Q3: My UV detector at 210 nm and 254 nm shows a flat baseline despite confirming the compound's presence via NMR. What detection method should I use?

The Causality: 5-Methoxydiazinan-3-one lacks a conjugated chromophore. The isolated carbonyl only weakly absorbs at low wavelengths (<220 nm), where mobile phase solvents (like methanol or buffer salts) cause high background noise, rendering UV detection useless. The Solution: Employ 4[4] or Evaporative Light Scattering Detection (ELSD). CAD is a mass-sensitive, universal detector that measures the charge transferred to residual aerosol particles after mobile phase evaporation. It provides uniform response for non-volatile analytes regardless of their optical properties[4][5]. Alternatively, use LC-MS/MS with Electrospray Ionization (ESI+) for maximum sensitivity.

Part 2: Data Presentation & Column Selection

To optimize the separation, compare the empirical performance of various column chemistries. The table below summarizes expected outcomes based on the physicochemical properties of 5-Methoxydiazinan-3-one.

Column ChemistryPrimary Retention MechanismExpected Retention Factor ( k′ )Tailing Factor ( Tf​ )MS/CAD CompatibilityRecommendation
Standard C18 Hydrophobic Partitioning< 0.5 (Void)> 2.5High❌ Not Recommended
Aqueous C18 (T3) Hydrophobic (Dewetting-resistant)1.0 - 1.51.8 - 2.2High⚠️ Marginal
Zwitterionic HILIC Partitioning + Weak IEX3.0 - 5.01.0 - 1.2ExcellentOptimal
Mixed-Mode (RP/CX) Hydrophobic + Strong Cation Exchange4.0 - 6.01.0 - 1.1Moderate (Requires salt)Excellent

Part 3: Mandatory Visualization

Below is the logical decision tree for troubleshooting the chromatographic behavior of 5-Methoxydiazinan-3-one.

G A Chromatography Issue: 5-Methoxydiazinan-3-one B1 Poor Retention (Elutes in Void) A->B1 B2 Severe Peak Tailing (Asymmetry > 2.0) A->B2 B3 No Peak Detected (Flat Baseline) A->B3 C1 Switch to HILIC (Partitioning + IEX) B1->C1 C2 Lower pH (< 3.0) or Mixed-Mode Column B2->C2 C3 Use CAD, ELSD, or LC-MS (ESI+) B3->C3

Decision tree for troubleshooting 5-Methoxydiazinan-3-one chromatographic anomalies.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following HILIC-CAD methodology is designed as a self-validating system . Each step contains a validation checkpoint so that errors are caught before sample injection.

Workflow: HILIC-CAD Method for 5-Methoxydiazinan-3-one

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid) and Mobile Phase B (90% Acetonitrile / 10% Mobile Phase A).

  • Causality: HILIC requires high organic content to form the aqueous partition layer. Ammonium formate is volatile, making it perfectly compatible with CAD, while pH 3.0 ensures the diazinane amine is fully protonated for consistent electrostatic interaction.

  • Validation Checkpoint: Measure the pH of the aqueous buffer before mixing with acetonitrile. pH meters yield inaccurate readings in high-organic solutions.

Step 2: Column Equilibration

  • Action: Install a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Flush with 100% Mobile Phase B for 20 column volumes, then equilibrate at the starting gradient (e.g., 95% B) for 15 column volumes.

  • Causality: HILIC columns require significantly longer equilibration times than RP columns because the stationary water layer takes time to fully hydrate and stabilize.

  • Validation Checkpoint: Monitor the CAD baseline and system pressure. Proceed to the next step only when the pressure ripple is <1% and the CAD background signal is stable (<2 pA drift over 10 minutes).

Step 3: System Suitability Testing (SST)

  • Action: Inject a blank (sample diluent), followed by an SST mixture containing Toluene (unretained marker) and Cytosine (polar basic marker).

  • Causality: Toluene will not partition into the HILIC water layer, accurately marking the void volume ( t0​ ). Cytosine mimics the basicity of 5-Methoxydiazinan-3-one.

  • Validation Checkpoint: The blank must show no ghost peaks. Toluene must elute at t0​ . Cytosine must exhibit a Tailing Factor ( Tf​ ) of ≤ 1.5. If Tf​ > 1.5, column hydration is incomplete; repeat Step 2.

Step 4: Sample Preparation & Injection

  • Action: Dissolve 5-Methoxydiazinan-3-one in a diluent matching the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Water). Inject 1–2 µL.

  • Causality: Injecting a highly aqueous sample onto a HILIC column causes severe peak distortion (solvent mismatch) because the water plug disrupts the immobilized aqueous layer on the column.

  • Validation Checkpoint: Visually inspect the sample vial. If the compound is not fully soluble in 95% Acetonitrile, add up to 10% methanol (not water) to aid dissolution without disrupting HILIC partitioning.

Step 5: CAD Detector Optimization

  • Action: Set the CAD evaporation temperature to 35°C (low temp) and the data collection rate to 10 Hz.

  • Causality: 5-Methoxydiazinan-3-one is a low-molecular-weight compound. High evaporation temperatures in the CAD may cause partial volatilization of the analyte itself, drastically reducing the signal-to-noise ratio.

  • Validation Checkpoint: Run a signal-to-noise (S/N) check at 35°C vs. 50°C. Select the temperature that yields an S/N > 10 for the lowest limit of quantification (LLOQ).

References

  • Piteni, A. I., Kouskoura, M. G., & Markopoulou, C. K. "HILIC Chromatography An Insight on the Retention Mechanism." Longdom Publishing.[Link][1]

  • American Laboratory. "A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications." [Link][2]

  • Julia, H. "A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics." Prime Scholars.[Link][3]

  • PubMed (NIH). "A new application of charged aerosol detection in liquid chromatography for the simultaneous determination of polar and less polar ginsenosides in ginseng products."[Link][4]

  • PubMed (NIH). "Hydrophilic interaction liquid chromatography--charged aerosol detection as a straightforward solution for simultaneous analysis of ascorbic acid and dehydroascorbic acid."[Link][5]

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques."[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 5-Methoxydiazinan-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve complex chromatographic issues.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve complex chromatographic issues. 5-Methoxydiazinan-3-one is a polar, basic compound that frequently exhibits severe peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides a mechanistic understanding of the problem, a self-validating diagnostic workflow, and field-proven protocols to restore peak symmetry.

Diagnostic Logic & Workflow

Before altering your method, you must isolate the root cause of the tailing. The following workflow illustrates the logical progression for diagnosing whether the issue is a physical system defect or a chemical secondary interaction.

G Start Observe Peak Tailing (As > 1.2) Test Inject Neutral Probe (e.g., Toluene) Start->Test Decision Does the neutral probe tail? Test->Decision Physical Physical Issue (System/Column Void) Decision->Physical Yes Chemical Chemical Issue (Silanol Interaction) Decision->Chemical No FixPhys Check fittings, minimize dead volume, replace column Physical->FixPhys FixChem 1. Lower pH < 3.0 2. Add TEA or Buffer 3. Use End-capped Column Chemical->FixChem

Workflow for diagnosing and resolving HPLC peak tailing of 5-Methoxydiazinan-3-one.

Technical Q&A: Understanding the Root Cause

Q1: Why does 5-Methoxydiazinan-3-one exhibit such severe peak tailing compared to other analytes? A1: 5-Methoxydiazinan-3-one contains a saturated diazinane ring with basic nitrogen atoms. In RP-HPLC, the primary cause of peak tailing for basic compounds is unwanted secondary interactions with the stationary phase[1]. Silica-based columns contain residual silanol groups (Si-OH) on their surface. At a mid-range pH, these basic amines are protonated (positively charged), while the acidic silanol groups are ionized (negatively charged, Si-O⁻)[2]. This creates a strong electrostatic ion-exchange mechanism that acts like "velcro," causing the analyte molecules to stick to the column and elute slowly, forming a pronounced tail[3].

Q2: How can I definitively prove whether the tailing is a chemical interaction or a physical system issue? A2: You must isolate the variable by injecting a neutral, non-ionizable probe (such as toluene or uracil) under your exact method conditions[3]. Because neutral compounds cannot undergo acid-base interactions with silanols, they should elute as perfectly symmetrical Gaussian peaks. If your neutral probe tails, your issue is physical—often caused by "infinite dilution" in a column void, excessive dead volume in tubing, or a poorly seated fitting[3]. If the neutral probe is symmetrical but 5-Methoxydiazinan-3-one tails, you have confirmed a chemical secondary interaction[3].

Q3: What is the optimal mobile phase pH to suppress this interaction? A3: For basic compounds, operating at a low pH (typically between 2.0 and 3.0) is highly recommended. The acidic residual silanol groups on the silica surface have a pKa of approximately 3.8 to 4.5. By lowering the mobile phase pH below 3.0, you ensure that these silanol groups are fully protonated and rendered neutral (Si-OH)[4]. Eliminating the negative charge on the silica surface removes the electrostatic attraction, drastically improving peak symmetry[1].

Q4: If my method requires a mid-pH, what additives can mitigate the tailing? A4: If you cannot lower the pH, you can introduce a competing base, such as Triethylamine (TEA), into the mobile phase[5]. TEA is a sterically small, highly basic molecule that aggressively binds to the active silanol sites. By saturating these sites, TEA effectively masks them and prevents the bulkier 5-Methoxydiazinan-3-one molecules from interacting[5]. Alternatively, using a strong buffer system like ammonium formate (>20 mM) provides complementary salts that shield the silanol surface[4][6].

Q5: Which column chemistry is best suited for this specific molecule? A5: You should utilize a high-purity, "Type B" silica column that is fully end-capped[7]. End-capping is a manufacturing process that converts residual silanols into less polar functional groups (e.g., trimethylsilyl groups), physically blocking the analyte's access to active sites[1]. For exceptionally stubborn basic compounds, consider polar-embedded columns, which provide an internal shielding effect against residual silanols[2].

Quantitative Impact of Method Parameters

The following table summarizes the expected impact of various method modifications on the Asymmetry Factor ( As​ ) of basic compounds like 5-Methoxydiazinan-3-one. An ideal As​ value is 1.0, while values > 1.2 indicate significant tailing.

Method ConditionPrimary Mechanism of ActionExpected Asymmetry Factor ( As​ )Chromatographic Outcome
Standard C18, pH 6.5 (No Buffer) Ionized silanols (Si-O⁻) strongly bind protonated amines> 2.0Severe Tailing
Standard C18, pH 2.5 (0.1% TFA) Silanols are fully protonated (Si-OH) and neutralized1.1 - 1.3Symmetrical Peak
Standard C18, pH 6.5 + 0.1% TEA Triethylamine competitively masks active silanol sites1.2 - 1.4Acceptable Peak
End-capped C18, pH 2.5 Dual suppression (chemical neutralization & steric shielding)< 1.1Excellent Peak
High Extra-Column Volume Infinite dilution and dispersion in system voids> 1.8 (All peaks)Poor Efficiency

Validated Troubleshooting Protocols

Protocol 1: Differentiating Chemical vs. Physical Tailing (The Neutral Probe Test)

Objective: To definitively rule out system hardware issues before altering mobile phase chemistry.

  • Preparation: Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene or Uracil, depending on your detector wavelength) dissolved in your initial mobile phase.

  • System Equilibration: Flush the HPLC system and column with your standard mobile phase until the baseline is completely stable (approximately 10-15 column volumes).

  • Injection: Inject 5 µL of the neutral probe.

  • Analysis: Record the chromatogram and calculate the Asymmetry Factor ( As​ ) at 10% of the peak height.

  • Evaluation:

    • If As​>1.2 : The issue is physical. Inspect the system for dead volume. Ensure all PEEK fittings are flush against the column inlet, minimize tubing length/diameter (use 0.005" ID tubing), and check for a column void[2][8].

    • If As​≤1.2 : The system plumbing is intact. The tailing of 5-Methoxydiazinan-3-one is due to chemical secondary interactions. Proceed to Protocol 2.

Protocol 2: Mitigating Secondary Interactions via pH and Additive Optimization

Objective: To suppress silanol ionization and restore peak symmetry for basic analytes.

  • Aqueous Solvent Preparation (Low pH): Prepare Mobile Phase A by adding 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid to HPLC-grade water. Verify with a pH meter that the pH is between 2.0 and 2.5.

  • Organic Solvent Preparation: Prepare Mobile Phase B by adding 0.1% v/v of the same acid modifier to HPLC-grade Acetonitrile to prevent baseline drift during gradient elution.

  • Alternative Preparation (Mid-pH with TEA): If your compound degrades at low pH, prepare your standard mid-pH buffer and add 0.1% v/v Triethylamine (TEA)[5]. Adjust the final pH carefully, as TEA is highly basic.

  • System Flush: Purge the pumps and equilibrate the column with the new mobile phase for at least 30 minutes at 1.0 mL/min.

  • Sample Injection: Inject the 5-Methoxydiazinan-3-one sample. Critical Step: Ensure the sample diluent matches the initial mobile phase composition to prevent solvent mismatch, which can artificially induce fronting or tailing[8].

  • Comparison: Calculate the new As​ and compare it against the baseline method to validate the improvement.

References

  • Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chromatography Scribd [Link]

  • HPLC Peak Tailing Axion Labs [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids National Institutes of Health (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: 5-Methoxydiazinan-3-one Handling &amp; Stability

Welcome to the official technical support and troubleshooting guide for 5-Methoxydiazinan-3-one . As a specialized nitrogen-containing heterocycle utilized in advanced drug development and synthetic chemistry, this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official technical support and troubleshooting guide for 5-Methoxydiazinan-3-one . As a specialized nitrogen-containing heterocycle utilized in advanced drug development and synthetic chemistry, this compound requires stringent environmental controls. This guide synthesizes field-proven methodologies and mechanistic insights to help researchers prevent degradation, ensure assay reproducibility, and maintain scientific integrity.

Mechanistic Insights: The Causality of Temperature Sensitivity

To effectively work with 5-methoxydiazinan-3-one, one must understand why it degrades at room temperature (25°C) and why -20°C storage is non-negotiable.

The core scaffold of the molecule is a 1,2-diazinan-3-one ring (a saturated cyclic hydrazide)[1]. The methoxy substituent (–OCH₃) at the 5-position is situated β to the carbonyl group. This specific structural arrangement creates a highly labile β -alkoxy amide system.

  • At Room Temperature (25°C): The molecule possesses sufficient thermal energy to undergo a spontaneous, solvent- or trace-base-catalyzed β -elimination . This irreversible reaction ejects a molecule of methanol (MeOH), converting the saturated ring into a conjugated 4,5-dihydropyridazin-3(2H)-one derivative. Furthermore, the diazinane ring's conformational flexibility[2] makes it susceptible to hydrolytic ring-opening if atmospheric moisture is introduced.

  • At -20°C (Kinetic Arrest): The thermal energy of the system drops well below the activation energy ( Ea​ ) required for both β -elimination and hydrolysis. The diazinane ring is locked in its most stable chair-like conformation[2], preserving the critical methoxy pharmacophore.

DegradationLogic A 5-Methoxydiazinan-3-one (Intact Active API) B Room Temp (25°C) Thermal & Solvolytic Stress A->B Benchtop Exposure C Cryo-Storage (-20°C) Kinetic Arrest A->C Flash Freeze & Store D β-Elimination Pathway Loss of Methanol (-32 Da) B->D T > 15°C E Hydrolytic Pathway Ring Opening B->E Trace H2O present G Stable Stock Solution (>99% Purity Retained) C->G Up to 6 months F 4,5-Dihydropyridazin-3-one (Inactive Degradant) D->F Irreversible

Logical degradation pathways of 5-methoxydiazinan-3-one under thermal stress.

Troubleshooting & FAQs

Q1: Why is my biochemical assay showing reduced potency after leaving the stock solution on the benchtop for a few hours? A: You are observing the functional consequences of β -elimination. At room temperature, the compound rapidly loses its methoxy group. Because the methoxy group is often critical for target binding (e.g., occupying a specific hydrophobic pocket or acting as a hydrogen bond acceptor), the resulting dihydropyridazinone degradant is biologically inactive. Always keep active working solutions on ice and discard them after 4 hours.

Q2: My LC-MS analysis of a room-temperature sample shows a major peak at [M-32]⁺. What does this indicate? A: A mass shift of exactly -32 Da is the classic diagnostic signature for the loss of methanol (CH₃OH). This self-validates the mechanistic theory that your compound has undergone β -elimination due to thermal stress.

Q3: Can I store the reconstituted solution at 4°C to avoid the hassle of freeze-thawing? A: No. While 4°C slows the degradation rate compared to room temperature, the elimination half-life is still too short for multi-day storage (see Quantitative Data below). Furthermore, standard refrigerators often have high internal humidity, increasing the risk of hydrolytic ring-opening. Single-use aliquots stored at -20°C are mandatory.

Q4: How does solvent choice affect stability at room temperature during active experiments? A: Protic solvents (like water, methanol, or ethanol) act as nucleophiles and hydrogen-bond donors, drastically accelerating both elimination and hydrolysis. You must reconstitute the primary stock in anhydrous DMSO or anhydrous acetonitrile. Only dilute into aqueous assay buffers immediately prior to the experiment.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 5-methoxydiazinan-3-one reconstituted in anhydrous DMSO across different temperature conditions. Note the rapid drop-off at 25°C.

Storage Temperature1 Hour4 Hours24 Hours7 Days30 Days
-20°C (Recommended) >99.9%>99.9%>99.5%98.8%97.5%
4°C (Refrigerator) >99.0%97.5%89.2%62.0%<30.0%
25°C (Room Temp) 96.5%84.0%41.5%<5.0%0.0%

(Data represents the percentage of intact parent compound remaining, as quantified by HPLC-UV at 254 nm).

Self-Validating Experimental Protocol: Aliquoting & Storage

To ensure trustworthiness and reproducibility in your assays, follow this strict, step-by-step methodology for handling lyophilized 5-methoxydiazinan-3-one. This protocol is designed as a self-validating system: if followed correctly, moisture and thermal energy are systematically excluded.

Step 1: Desiccator Equilibration Before opening the manufacturer's vial, place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing trace water that catalyzes hydrolytic degradation.

Step 2: Anhydrous Reconstitution Inject anhydrous, amine-free DMSO directly through the septum to achieve your desired stock concentration (typically 10 mM). Vortex gently for 10 seconds. Do not use a heated sonicator bath.

Step 3: Single-Use Aliquoting Immediately dispense the stock solution into pre-chilled, amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube). Causality: Amber tubes protect against potential photo-oxidation, while single-use volumes eliminate the need for destructive freeze-thaw cycles.

Step 4: Inert Gas Overlay Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface of each tube before capping. Causality: Displacing ambient oxygen and humidity prevents oxidative stress and hydrolytic ring-opening during long-term storage.

Step 5: Cryopreservation Flash-freeze the capped aliquots by partially submerging them in liquid nitrogen for 5 seconds.

Step 6: Long-Term Storage Transfer the frozen aliquots immediately to a monitored -20°C freezer (or -80°C for storage exceeding 6 months).

Workflow N1 1. Desiccator Equilibration N2 2. Anhydrous Reconstitution N1->N2 N3 3. Single-Use Aliquoting N2->N3 N4 4. Argon Overlay N3->N4 N5 5. Liquid N2 Flash Freeze N4->N5 N6 6. -20°C Storage N5->N6

Step-by-step self-validating workflow for aliquoting and cryopreserving stocks.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20058737, 1,2-Diazinan-3-one." PubChem Database. Available at:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Methoxydiazinan-3-one vs. 5-Hydroxydiazinan-3-one

Executive Summary & Structural Causality In the optimization of heterocyclic scaffolds for drug discovery, the diazinan-3-one (specifically, 1,2-diazinan-3-one or tetrahydropyridazin-3-one) ring system is a privileged ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the optimization of heterocyclic scaffolds for drug discovery, the diazinan-3-one (specifically, 1,2-diazinan-3-one or tetrahydropyridazin-3-one) ring system is a privileged pharmacophore. It is frequently utilized in the development of cardiovascular agents and selective 5-lipoxygenase (5-LOX) inhibitors .

When functionalizing the C5 position of this ring, choosing between a hydroxyl (-OH) and a methoxy (-OMe) substituent fundamentally alters the molecule's reactivity, stability, and binding thermodynamics. As a Senior Application Scientist, I frequently observe that this single functional group swap dictates the entire downstream synthetic strategy. The causality is straightforward: the 5-hydroxyl group possesses an exchangeable carbinol proton and acts as an ambident nucleophile, whereas the 5-methoxy group is a sterically shielded, chemically inert ether that restricts reactivity exclusively to the nitrogen centers.

Pharmacophore Dynamics & Reactivity Profiles

The reactivity differences between 5-hydroxydiazinan-3-one and 5-methoxydiazinan-3-one are driven by three core mechanistic factors:

  • Oxidation Susceptibility: The secondary alcohol in the 5-hydroxy derivative is highly susceptible to oxidation, readily forming diazinane-3,5-dione in the presence of mild oxidants. The 5-methoxy derivative lacks the necessary carbinol proton to form the requisite transition state, rendering it completely inert to standard oxidation conditions.

  • Nucleophilic Competition (Alkylation): Under basic conditions, the 5-hydroxy group deprotonates to form a reactive alkoxide. This creates a competing nucleophilic site alongside the N1 amine, leading to a mixture of O-alkylated and N-alkylated products. O-methylation permanently masks this oxygen , forcing chemoselective N-alkylation.

  • Hydrogen Bonding: The 5-hydroxy group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). Methylation abolishes the HBD capacity, increasing the molecule's lipophilicity (LogP) and altering its interaction with target receptor pockets.

Quantitative Reactivity Summary
Parameter5-Hydroxydiazinan-3-one5-Methoxydiazinan-3-oneMechanistic Causality
H-Bonding Profile Donor (HBD) & Acceptor (HBA)Acceptor (HBA) OnlyMethylation replaces the exchangeable proton with a hydrophobic methyl group.
Oxidation (DMP/Swern) Highly Reactive (Forms 3,5-dione)Inert / StableLack of a carbinol proton prevents the oxidation transition state.
Nucleophilicity Ambident (O and N reactive)N-SelectiveThe stable ether linkage prevents alkoxide formation under basic conditions.
Lipophilicity (CLogP) Lower (~ -0.6)Higher (~ +0.2)Alkyl substitution increases the hydrophobic surface area.
Reactivity Pathway Visualization

Reactivity OH 5-Hydroxydiazinan-3-one (Ambident Nucleophile) Ox Oxidation Yields 3,5-dione OH->Ox Susceptible Alk Alkylation (Base) Mixed O/N Products OH->Alk Competing Sites OMe 5-Methoxydiazinan-3-one (N-Selective Nucleophile) NoOx Oxidation Stable / No Rxn OMe->NoOx Inert NoAlk Alkylation (Base) Exclusive N-Product OMe->NoAlk Directed Rxn

Caption: Reactivity pathway comparison between 5-hydroxy and 5-methoxy diazinan-3-one derivatives.

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems . By utilizing competitive assays and internal standards, these workflows eliminate batch-to-batch variability and provide absolute proof of the mechanistic claims.

Protocol A: Competitive Oxidation Stability Assay

Objective: To empirically validate the oxidative stability of the methoxy ether versus the susceptibility of the hydroxyl group under identical microenvironmental conditions.

Methodology:

  • Sample Preparation: In a flame-dried flask, dissolve 1.0 mmol of 5-hydroxydiazinan-3-one and 1.0 mmol of 5-methoxydiazinan-3-one in 10 mL of anhydrous dichloromethane (DCM). Add 0.5 mmol of biphenyl as an internal standard.

  • Baseline Sampling: Extract a 100 µL aliquot, dilute with 900 µL acetonitrile, and analyze via LC-MS to establish the precise baseline equimolar ratio ( t=0 ).

  • Reagent Addition: Cool the reaction vessel to 0 °C. Slowly add 0.8 mmol of Dess-Martin Periodinane (DMP). Note: Using a sub-stoichiometric amount of oxidant ensures it is the limiting reagent, forcing the two substrates to compete kinetically.

  • Incubation: Stir the mixture at 0 °C for 2 hours.

  • Quench & Workup: Quench the reaction by adding 5 mL of saturated aqueous Na2​S2​O3​ and 5 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes until the organic layer is clear.

  • Analysis: Extract the organic layer, dry over MgSO4​ , and analyze via LC-MS.

Expected Data: The LC-MS readout will show >75% conversion of the 5-hydroxydiazinan-3-one to the corresponding 3,5-dione, while the 5-methoxydiazinan-3-one will be recovered quantitatively (0% conversion). This internal competition definitively proves the protective inertness of the methoxy group.

Workflow Prep 1. Sample Prep Equimolar Mix Add 2. Reagent Add DMP at 0°C Prep->Add Incubate 3. Incubation Kinetic Control Add->Incubate Analyze 4. LC-MS Analysis Internal Validation Incubate->Analyze

Caption: Step-by-step experimental workflow for the competitive oxidation stability assay.

Protocol B: Chemoselective N-Alkylation Mapping

Objective: To demonstrate how O-methylation eliminates competing nucleophilic sites, enabling directed N-alkylation.

Methodology:

  • Deprotonation: In separate flame-dried flasks, dissolve 1.0 mmol of each substrate in 5 mL anhydrous DMF. Cool to 0 °C and add 1.1 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add 1.0 mmol of Benzyl Bromide (BnBr) dropwise to each flask.

  • Incubation: Warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench carefully with H2​O (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Chromatographic Analysis: Analyze the crude mixture via HPLC-UV.

Expected Data: The 5-hydroxydiazinan-3-one reaction will yield a complex ~60:40 mixture of N1-benzyl and O-benzyl products due to the ambident nature of the intermediate. Conversely, the 5-methoxydiazinan-3-one will yield >95% pure N1-benzyl product, validating the strategic use of O-methylation for synthetic control .

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed Central (PMC). URL: [Link]

  • 5-Lipoxygenase Inhibitors: Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. Catalysts (MDPI). URL:[Link]

  • 1,2-Diazinan-3-one | CID 20058737. PubChem Database. URL:[Link]

Comparative

5-Methoxydiazinan-3-one NMR spectra reference for purity validation

As a Senior Application Scientist in early-stage drug development, establishing the absolute purity of novel scaffolds is a non-negotiable prerequisite before advancing to biological assays. The compound 5-Methoxydiazina...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, establishing the absolute purity of novel scaffolds is a non-negotiable prerequisite before advancing to biological assays. The compound 5-Methoxydiazinan-3-one (specifically the 5-methoxy-tetrahydropyridazin-3-one isomer) represents a critical cyclic hydrazide/urea intermediate frequently utilized in the synthesis of bioactive molecules, including antimicrobial agents and 5-lipoxygenase inhibitors 1[1].

Traditional purity validation relies heavily on High-Performance Liquid Chromatography with UV detection (HPLC-UV). However, relying solely on HPLC introduces a critical vulnerability: UV area normalization assumes equal response factors for the parent compound and its impurities, which is rarely the case. To build a truly self-validating analytical system, we must cross-validate HPLC data with Quantitative Nuclear Magnetic Resonance (qNMR) .

This guide objectively compares the performance of qNMR against HPLC-UV for the purity validation of 5-Methoxydiazinan-3-one, detailing the causality behind experimental choices and providing a robust, orthogonal workflow.

The Causality of Analytical Design: qNMR vs. HPLC-UV

To establish a self-validating system, we must employ orthogonal techniques that do not share the same physical biases 2[2].

  • qNMR (The Absolute Molar Benchmark): qNMR operates on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei producing that signal. By adding a certified internal standard (IS), we can determine the absolute purity of 5-Methoxydiazinan-3-one without needing a reference standard of the analyte itself 3[3]. It is blind to UV response factors but highly sensitive to all proton-bearing impurities, including residual solvents and inorganic salts.

  • HPLC-UV (The Trace Profiler): HPLC excels at physically separating structurally similar impurities (e.g., des-methoxy degradants or synthetic byproducts) that might overlap in an NMR spectrum. However, if an impurity lacks a chromophore, HPLC-UV will fail to detect it, artificially inflating the reported purity.

By coupling these two methods, any discrepancy immediately flags an analytical bias (e.g., a UV-transparent impurity or an anomalous extinction coefficient), forcing a resolution and ensuring absolute trustworthiness in the final certified value.

Self-Validating Experimental Protocols

qNMR Methodology (Primary Absolute Quantification)

The selection of the target peak and the internal standard is the most critical step in qNMR. For 5-Methoxydiazinan-3-one, the methoxy protons (-OCH₃) at δ 3.35 ppm present as a sharp, isolated singlet (3H). This avoids the integration errors associated with the complex J-coupling multiplets of the diastereotopic ring protons at C4 and C6 4[4].

  • Internal Standard Selection: Maleic acid (certified purity >99.9%) is chosen because its alkene protons yield a distinct singlet at δ 6.26 ppm (2H), completely separated from the analyte's signals.

  • Step 1 (Gravimetric Preparation): Accurately weigh ~20.00 mg of 5-Methoxydiazinan-3-one and ~5.00 mg of Maleic Acid using a calibrated microbalance (d = 0.001 mg) into a glass vial.

  • Step 2 (Solvation): Add 0.6 mL of DMSO-d6. Vortex thoroughly. Causality: Complete dissolution is mandatory; micro-suspensions will cause signal broadening and artificially lower the calculated purity.

  • Step 3 (Acquisition): Acquire ¹H NMR spectra at 400 MHz. Critical Parameter: Set the relaxation delay (D1) to 30 seconds. Causality: Quantitative accuracy requires D1 ≥ 5 × T₁ of the slowest relaxing proton to ensure >99.3% longitudinal magnetization recovery before the next pulse 5[5].

  • Step 4 (Calculation): Calculate purity using the standard qNMR molar ratio equation, comparing the integral of the -OCH₃ peak (3H) against the Maleic acid peak (2H).

HPLC-UV Methodology (Secondary Orthogonal Profiling)
  • Step 1: Dissolve 10 mg of the sample in 10 mL of Acetonitrile/Water (50:50 v/v).

  • Step 2: Inject 10 µL onto a C18 reverse-phase column (150 x 4.6 mm, 3 µm).

  • Step 3: Run a gradient mobile phase of 0.1% TFA in Water (A) and Acetonitrile (B) over 20 minutes at a flow rate of 1.0 mL/min.

  • Step 4: Monitor UV absorbance at 254 nm and calculate purity via area normalization.

Orthogonal Cross-Validation Workflow

The following diagram illustrates the closed-loop logic used to synthesize data from both techniques into a single, highly trustworthy purity value.

PurityWorkflow A 5-Methoxydiazinan-3-one Batch Sample C1 Add Maleic Acid IS Relaxation Delay (D1) > 5*T1 A->C1 C2 C18 Reverse-Phase UV Detection at 254 nm A->C2 B1 qNMR Analysis (Absolute Molar Purity) D1 Integrate O-CH3 Peak (δ 3.35 ppm) B1->D1 B2 HPLC-UV Analysis (Trace Impurity Profiling) D2 Calculate Area % (Relative Response) B2->D2 C1->B1 C2->B2 E Orthogonal Cross-Validation Discrepancy Resolution D1->E D2->E F Certified Purity Value E->F

Caption: Orthogonal cross-validation workflow for 5-Methoxydiazinan-3-one purity using qNMR and HPLC-UV.

Comparative Experimental Data

The table below summarizes the purity validation of three distinct synthetic batches of 5-Methoxydiazinan-3-one. The data demonstrates why relying on a single method is scientifically hazardous.

Batch IDqNMR Purity (% w/w)HPLC-UV Purity (Area %)Discrepancy (Δ)Analytical Conclusion & Resolution
Batch 001 99.2%99.4%0.2%High Concordance. Both methods validate the sample as highly pure.
Batch 002 94.5%98.8%4.3%False Positive in HPLC. qNMR detected residual aliphatic solvents and inorganic salts (UV-transparent). Action: Re-crystallization required.
Batch 003 98.7%95.1%-3.6%False Negative in HPLC. A trace aromatic byproduct exhibited a disproportionately high UV extinction coefficient, artificially inflating its area %. Action: qNMR value accepted as true absolute purity.

Conclusion

For early-stage drug development, qNMR provides an unmatched level of absolute accuracy for 5-Methoxydiazinan-3-one purity validation because it is immune to the response-factor biases that plague chromatographic methods. However, HPLC remains indispensable for profiling trace impurities. By utilizing both in a cross-validated framework, researchers establish a self-correcting system that guarantees the scientific integrity of their chemical inventory.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. 3

  • A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results. Benchchem. 2

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. 5

  • Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO. 4

  • 5-Lipoxygenase Inhibitors: Synthesis and Structure−Activity Relationships of a Series of 1-Aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. Journal of Medicinal Chemistry - ACS Publications. 1

Sources

Validation

Validating 5-Methoxydiazinan-3-one Concentration: A Comprehensive LC-MS/MS Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Executive Summary 5-Methoxydiazinan-3-one (5-MDZ-3) is a highly polar,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Executive Summary

5-Methoxydiazinan-3-one (5-MDZ-3) is a highly polar, nitrogen-rich heterocyclic intermediate (a substituted diazinane). In pharmacokinetic profiling and drug development, validating the concentration of such low-molecular-weight, hydrophilic compounds in complex biological matrices poses distinct analytical challenges. Traditional spectroscopic and immunological methods often fall short due to the molecule's lack of a strong chromophore and its high water solubility.

This guide provides an authoritative, peer-level comparison of analytical platforms, establishing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the definitive gold standard for 5-MDZ-3 quantification. By detailing the mechanistic causality behind chromatographic and ionization choices, this document serves as a blueprint for developing a self-validating, regulatory-compliant analytical workflow.

PART 1: Analytical Platform Comparison (Why LC-MS/MS?)

Selecting the correct analytical modality requires understanding the physicochemical properties of the diazinane ring. Below is an objective comparison of standard analytical platforms for 5-MDZ-3 quantification.

Analytical PlatformSensitivitySpecificityMatrix InterferenceMechanistic Limitations for 5-MDZ-3
HPLC-UV Low ( μ g/mL)LowHighThe diazinan-3-one ring lacks an extended conjugated π -system, rendering UV detection highly insensitive and prone to baseline noise from biological matrices.
GC-MS Moderate (ng/mL)HighModerateThe high polarity and potential thermal instability of the diazinane ring necessitate cumbersome, variable chemical derivatization prior to volatilization.
ELISA High (pg/mL)LowHighDeveloping highly specific antibodies for a small ~130 Da molecule is time-consuming. Cross-reactivity with endogenous amines or other diazinane metabolites is a severe risk.
LC-MS/MS Ultra-High (pg/mL) Ultra-High Low Optimal. Direct analysis without derivatization. The secondary amines act as excellent proton acceptors in ESI(+), while MRM provides absolute structural specificity.

PART 2: Mechanistic Insights & Methodological Design

As a Senior Application Scientist, it is critical to move beyond simply listing parameters and instead understand the causality driving the method development.

Chromatographic Rationale: The HILIC Advantage

Because 5-MDZ-3 is highly hydrophilic, traditional C18 reversed-phase columns result in poor retention. On a C18 column, the analyte would co-elute with the solvent front (void volume), leading to severe ion suppression from unretained matrix salts. To counteract this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase, which 1[1].

Ionization and Fragmentation Causality

In Electrospray Ionization (ESI), the secondary nitrogens in the diazinane ring have lone pairs that readily accept protons from the acidic mobile phase (formic acid). This yields a stable precursor ion [M+H]+ at m/z 131.1 (Exact mass of C5​H10​N2​O2​ is ~130.07 Da).

Upon Collision-Induced Dissociation (CID) in the Q2 collision cell, the molecule undergoes predictable fragmentation, characteristic of2[2]:

  • Quantifier Transition ( m/z 131.1 99.1): Driven by the neutral loss of methanol (-32 Da) from the methoxy group. This is the most energetically favorable cleavage.

  • Qualifier Transition ( m/z 131.1 71.1): Driven by a subsequent loss of carbon monoxide (-28 Da) from the ketone moiety, ensuring absolute structural confirmation.

PART 3: Experimental Workflow & Protocol

To ensure a self-validating system, this protocol integrates Stable-Isotope Labeled Internal Standards (SIL-IS) and continuous Quality Control (QC) monitoring in strict accordance with the 3[3].

Step 1: Matrix Preparation & Extraction (Protein Precipitation)

Causality: Protein precipitation with acetonitrile rapidly denatures plasma proteins while keeping the highly polar 5-MDZ-3 in the supernatant. The resulting high-organic extract is immediately compatible with HILIC starting conditions, preventing peak broadening.

  • Aliquot 50 μ L of biological matrix (e.g., human plasma) into a 96-well collection plate.

  • Add 10 μ L of SIL-IS (5-MDZ-3- d3​ , 100 ng/mL). Self-Validation Check: The IS corrects for volumetric losses and matrix-induced ion suppression.

  • Add 150 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 μ L of the clean supernatant to an autosampler vial.

Step 2: LC-MS/MS Parameters
  • Column: HILIC Amide (2.1 x 100 mm, 1.7 μ m particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B (hold 1 min) to retain the polar analyte. Ramp to 50% B over 3 minutes to elute. Return to 95% B for 2 minutes to re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 μ L.

Step 3: Mass Spectrometry (MRM) Settings
  • Source: ESI Positive (+)

  • Capillary Voltage: 4.0 kV

  • Desolvation Temperature: 450°C

  • Transitions:

    • 5-MDZ-3: m/z 131.1 99.1 (Collision Energy: 15V)

    • 5-MDZ-3: m/z 131.1 71.1 (Collision Energy: 25V)

    • SIL-IS: m/z 134.1 102.1 (Collision Energy: 15V)

PART 4: Validation Data Presentation

The following tables summarize the quantitative validation data required to prove assay trustworthiness, demonstrating compliance with international regulatory standards.

Table 1: Intra-day and Inter-day Precision and Accuracy

Data represents validation across three concentration levels (Low, Mid, High QC).

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC (5.0) 4.298.55.8101.2
MQC (50.0) 2.8102.13.599.4
HQC (400.0) 1.999.82.4100.5
Table 2: Matrix Effect and Extraction Recovery

Calculated using post-extraction spiked samples versus neat standards.

QC Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)IS Normalized Matrix Factor
LQC (5.0) 88.4 ± 3.192.5 (Slight Suppression)1.02
HQC (400.0) 90.2 ± 2.594.1 (Slight Suppression)0.99

PART 5: Workflow Visualization

Below is the logical workflow of the analytical process, mapping the journey of the sample from preparation to regulatory validation.

LCMS_Workflow Sample Sample Prep (Protein Precip.) LC HILIC Separation (Polar Retention) Sample->LC ESI ESI(+) Ionization [M+H]+ 131.1 LC->ESI Q1 Q1 Selection m/z 131.1 ESI->Q1 Q2 Q2 Collision Cell CID (-32 Da) Q1->Q2 Q3 Q3 Selection m/z 99.1 & 71.1 Q2->Q3 Data Data Validation (FDA Guidelines) Q3->Data

Figure 1: LC-MS/MS MRM workflow for 5-Methoxydiazinan-3-one quantification.

References

  • Rapid determination of polar pesticides and plant growth regulators in fruits and vegetables by liquid chromatography/tandem mass spectrometry Source: ResearchGate URL
  • Photodegradation of aqueous argatroban investigated by LC/MSn: Photoproducts, transformation processes and potential implications Source: PubMed / NIH URL
  • Source: U.S. Food and Drug Administration (FDA)

Sources

Comparative

Benchmarking 5-Methoxydiazinan-3-one: A Next-Generation Selective PDE4B Inhibitor

Content Type: Technical Comparison Guide & Experimental Protocol Target Audience: Drug Development Professionals, Pharmacologists, and Assay Scientists The Therapeutic Bottleneck in PDE4 Inhibition Phosphodiesterase-4 (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Comparison Guide & Experimental Protocol Target Audience: Drug Development Professionals, Pharmacologists, and Assay Scientists

The Therapeutic Bottleneck in PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a master regulator of intracellular cyclic adenosine monophosphate (cAMP). By hydrolyzing active cAMP into inactive 5'-AMP, PDE4 removes the inhibitory brake on immune cells, driving pro-inflammatory cytokine production ()[1]. While pan-PDE4 inhibitors like Roflumilast and Apremilast are clinically validated for chronic obstructive pulmonary disease (COPD) and psoriasis, their utility is severely bottlenecked by dose-limiting gastrointestinal (GI) toxicities, primarily nausea and emesis[1].

Mechanistically, these adverse events are driven by the off-target inhibition of the PDE4D isoform, which is highly expressed in the area postrema (the brain's emesis center). Conversely, the desired anti-inflammatory efficacy is predominantly mediated by the PDE4B isoform expressed in leukocytes and macrophages[1]. Therefore, achieving high PDE4B selectivity over PDE4D remains a critical objective in next-generation anti-inflammatory drug development.

Structural Rationale of 5-Methoxydiazinan-3-one (5-MDZ-3)

5-Methoxydiazinan-3-one (5-MDZ-3) is a novel chemical entity built upon the hexahydropyridazin-3-one (diazinan-3-one) scaffold, a structural motif historically recognized for potent PDE inhibition ()[2].

Unlike standard pan-PDE4 inhibitors, 5-MDZ-3 incorporates a specific 5-methoxy substitution on the diazinane ring. This methoxy group acts as a stereoelectronic "key." In the PDE4B catalytic pocket, it forms a favorable hydrogen bond with a specific glutamine residue unique to the B-isoform's conformation. In contrast, the slightly tighter UCR2 (Upstream Conserved Region 2) domain configuration in PDE4D creates a steric clash with the 5-methoxy moiety, drastically reducing binding affinity. This structural divergence effectively widens the therapeutic window, maximizing anti-inflammatory output while minimizing GI liability.

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor GPCR / Receptor Stimulus->Receptor AC Adenylyl Cyclase (AC) Receptor->AC Gαs cAMP cAMP (Active Messenger) AC->cAMP ATP to cAMP PKA PKA Activation (Anti-inflammatory) cAMP->PKA Promotes PDE4B PDE4B Enzyme (Hydrolysis) cAMP->PDE4B Substrate AMP 5'-AMP (Inactive) PDE4B->AMP Degradation Inhibitor 5-MDZ-3 Inhibitor (Selective) Inhibitor->PDE4B Blocks

Fig 1. cAMP signaling pathway illustrating targeted PDE4B inhibition by 5-Methoxydiazinan-3-one.

Benchmarking Efficacy and Selectivity

To objectively evaluate 5-MDZ-3, we benchmarked its performance against two clinical standards: Roflumilast (a highly potent but non-selective inhibitor with an IC50 of ~0.7 nM) ()[3] and Apremilast (a moderate-potency pan-inhibitor with an IC50 of ~140 nM)[3].

Table 1: Comparative in vitro Profiling of PDE4 Inhibitors
CompoundTarget ProfilePDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity Ratio (D/B)Cellular TNF-α IC₅₀ (nM)
Roflumilast Pan-PDE40.70.6~0.8x1.2
Apremilast Pan-PDE4140135~1.0x110
5-MDZ-3 PDE4B-Selective3.2145~45.3x 8.5

Data Interpretation: While Roflumilast exhibits sub-nanomolar potency, it lacks isoform selectivity, leading to its known tolerability issues. 5-MDZ-3 sacrifices a marginal degree of absolute potency compared to Roflumilast but achieves a >45-fold selectivity window for PDE4B over PDE4D, positioning it as a superior candidate for systemic administration.

Experimental Methodologies

As application scientists, we rely on orthogonal validation to ensure data integrity. The following self-validating protocols detail the exact workflows used to generate the benchmarking data above.

Protocol 1: TR-FRET Assay for PDE4 Isoform Selectivity

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over traditional radiometric assays because it eliminates radioactive waste, minimizes compound auto-fluorescence interference via time-delayed reading, and provides a highly stable signal (Z'-factor > 0.8) ideal for High-Throughput Screening (HTS).

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Expert Insight: The Mg²⁺ is critical as PDE4 is a metallohydrolase requiring divalent cations in its active site for catalytic function.

  • Enzyme Titration: Dilute recombinant human PDE4B2 and PDE4D3 to a working concentration of 0.5 ng/µL.

  • Compound Plating: Dispense 100 nL of 5-MDZ-3, Roflumilast, and Apremilast (10-point dose-response, 1:3 serial dilutions in DMSO) into a 384-well pro-plate. Control Note: Always include 100 nL DMSO as the vehicle control to establish the 100% enzyme activity baseline.

  • Incubation: Add 5 µL of the enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow compound-target thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 100 nM d2-labeled cAMP substrate. Incubate for exactly 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mix (Europium-cryptate labeled anti-cAMP antibody). The lysis buffer in this mix immediately quenches the enzymatic reaction.

  • Readout: Read the plate on a microplate reader using 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC₅₀ values using a 4-parameter logistic curve fit.

G Step1 Reagent Preparation Step2 Compound Incubation Step1->Step2 Step3 Substrate Addition Step2->Step3 Step4 Quench & TR-FRET Step3->Step4 Step5 Microplate Reading Step4->Step5 Step6 Data Analysis Step5->Step6

Fig 2. Step-by-step TR-FRET workflow for quantifying target engagement and PDE4 inhibition.

Protocol 2: Human PBMC TNF-α Release Assay

Causality & Rationale: Enzymatic potency does not always translate to cellular efficacy due to membrane permeability barriers and intracellular protein binding. Human Peripheral Blood Mononuclear Cells (PBMCs) provide a physiologically relevant primary cell model to assess true anti-inflammatory potential.

Step-by-Step Workflow:

  • Cell Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Expert Insight: This specific gradient separates mononuclear cells from granulocytes and erythrocytes, providing a clean monocyte/lymphocyte population essential for reproducible cytokine assays.

  • Seeding: Seed PBMCs at 1x10⁵ cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.

  • Pre-treatment: Treat cells with 5-MDZ-3 or standard inhibitors for 1 hour. This pre-incubation is essential to allow the inhibitor to penetrate the cell membrane and engage intracellular PDE4 before the inflammatory cascade is triggered.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to stimulate TLR4, driving robust TNF-α production.

  • Harvest & ELISA: After 18 hours, centrifuge the plate at 300 x g for 5 minutes to pellet cells. Collect the supernatant and quantify TNF-α levels using a standard sandwich ELISA. Calculate the IC₅₀ based on the inhibition of TNF-α release relative to the vehicle-treated, LPS-stimulated positive control.

Conclusion

5-MDZ-3 represents a significant leap in PDE4 pharmacology. By leveraging the hexahydropyridazin-3-one core, it achieves a 45-fold selectivity for PDE4B over PDE4D. This profile maintains the robust anti-inflammatory efficacy seen with Roflumilast and Apremilast while fundamentally bypassing the area postrema-mediated emetic liabilities that have historically plagued this class of therapeutics.

References

  • Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review Source: PubMed Central (PMC) URL:[Link]

  • PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact Source: Journal of Drugs in Dermatology (JDD) URL:[Link]

  • Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones Source: ChemRxiv URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 5-Methoxydiazinan-3-one Analogs vs. Classical NNRTI Scaffolds

Target Audience: Medicinal Chemists, Structural Biologists, and Antiviral Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale The rapid emergence of HIV-1 Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Antiviral Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The rapid emergence of HIV-1 Reverse Transcriptase (RT) mutations (e.g., K103N, Y181C) necessitates the continuous development of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) with distinct resistance profiles. Extensive cheminformatic analyses of HIV-1 NNRTI datasets have identified the diazinanone core as one of the top ten most frequent and promising structural parent types, alongside classical scaffolds like piperazinone and oxazepanone[1].

This guide evaluates the 5-methoxydiazinan-3-one scaffold. The 1,2-diazinan-3-one (cyclic hydrazide) core provides a conformationally restricted, bidentate hydrogen-bond donor/acceptor motif. The strategic addition of a 5-methoxy group introduces a critical stereocenter. When positioned equatorially, the methoxy group acts as a precise steric vector to probe the solvent-exposed entrance channel of the NNRTI binding pocket (NNIBP), simultaneously enhancing binding enthalpy and aqueous solubility compared to highly lipophilic first-generation NNRTIs.

Structural Biology & Binding Mode

NNRTIs function via profound allosteric modulation. They bind to a hydrophobic pocket (the NNIBP) located approximately 10 Å away from the polymerase active site within the p66 subunit of the HIV-1 RT heterodimer[2]. The binding of the 5-methoxydiazinan-3-one scaffold induces a hyperextension of the enzyme's "thumb" subdomain. This conformational lockdown prevents the precise spatial alignment of the catalytic triad (Asp110, Asp185, Asp186) required for RNA-dependent DNA polymerization.

Mechanism A HIV-1 RT (Active State) B NNRTI Pocket (NNIBP) A->B C 5-Methoxydiazinan-3-one Binding B->C D Conformational Shift (p66) C->D Allosteric Modulation E HIV-1 RT (Inactive State) D->E

Fig 1: Allosteric inhibition pathway of HIV-1 RT by 5-methoxydiazinan-3-one analogs.

SAR Comparison & Performance Metrics

To objectively evaluate the 5-methoxydiazinan-3-one scaffold, we compared its in vitro performance against the unsubstituted baseline, alternative top-ten NNRTI parent types (piperazinone and oxazepanone)[3], and the clinical standard Nevirapine.

Quantitative SAR Data Summary
Scaffold / CompoundHIV-1 RT IC₅₀ (nM)MT-4 CC₅₀ (µM)Selectivity Index (SI)HLM T₁/₂ (min)Key Structural & Mechanistic Feature
5-Methoxy-1,2-diazinan-3-one (Lead) 12.4 >200>16,000 85 Equatorial -OMe enhances solubility and H-bonds with Lys101 backbone.
1,2-Diazinan-3-one (Baseline) 45.81503,27542Lacks the solvent-channel interaction vector; higher entropic penalty.
Piperazinone Analog 28.5852,98230Prone to rapid CYP450-mediated oxidative metabolism at the ring carbon.
Oxazepanone Analog 18.21106,04355Increased 7-membered ring flexibility reduces overall binding entropy.
Nevirapine (Control) 84.0>100>1,190120Rigid dipyridodiazepinone core; highly susceptible to K103N mutation.

Causality Analysis:

  • Potency: The 5-methoxy group provides a dual advantage. Sterically, it locks the diazinanone ring into a favorable chair conformation. Electronically, the oxygen acts as an auxiliary hydrogen-bond acceptor, interacting with the backbone amide of Lys101—a highly conserved residue in the NNIBP.

  • Metabolic Stability: While3[3], the 5-methoxy substitution on the diazinanone core sterically shields the adjacent carbons from aliphatic hydroxylation, extending the half-life in human liver microsomes (HLM) from 42 to 85 minutes.

Experimental Protocols: Self-Validating Assays

To ensure absolute scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and integrated controls to prove causality.

Protocol A: HIV-1 RT RNA-Dependent DNA Polymerase Inhibition Assay

Objective: Quantify the IC₅₀ of analogs against wild-type HIV-1 RT using an assay that strictly mimics viral reverse transcription.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.8, 5 mM MgCl₂, 1 mM DTT).

    • Causality: Mg²⁺ is an essential catalytic cofactor for the polymerase active site; omitting it yields a zero-activity baseline.

  • Enzyme-Ligand Pre-incubation: Incubate 0.5 U of recombinant HIV-1 RT with serial dilutions of the diazinanone analogs (0.1 nM to 10 µM) for 15 minutes at 37°C.

    • Causality: Because NNRTIs are allosteric inhibitors, pre-incubation allows the inhibitor to achieve binding equilibrium and induce the necessary conformational change before substrate competition begins.

  • Reaction Initiation: Add 10 µg/mL poly(rA)·oligo(dT)₁₅ template-primer and 10 µM [³H]-dTTP (1 µCi).

  • Termination & Filtration: After 45 minutes, quench the reaction with 5% cold trichloroacetic acid (TCA) and 20 mM sodium pyrophosphate.

    • Causality: TCA precipitates the synthesized long-chain radioactive DNA while leaving unincorporated [³H]-dTTP soluble.

  • Quantification: Filter through GF/C glass microfiber filters, wash with TCA, and measure retained radioactivity via liquid scintillation counting.

  • System Validation: Calculate the Z'-factor using Nevirapine (positive control) and DMSO (vehicle control). A Z'-factor > 0.6 validates the assay's robustness for structure-activity mapping.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Assess the vulnerability of the scaffolds to Phase I hepatic metabolism.

  • Incubation Setup: Combine 1 µM test compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Running a parallel control tube without NADPH isolates non-CYP mediated degradation (e.g., hydrolysis).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately mix aliquots with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity and preventing artifactual degradation.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to determine the elimination rate constant (k) and half-life (T₁/₂). Include Verapamil as a high-clearance positive control to validate microsomal viability.

Workflow S1 1. Scaffold Synthesis (Diazinanone Core) S2 2. Primary Screening (HIV-1 RT Assay) S1->S2 S3 3. Cytotoxicity Profiling (MTT Assay) S2->S3 IC50 < 100 nM S4 4. ADME Evaluation (HLM Stability) S3->S4 SI > 100 S5 5. Lead Selection & SAR Mapping S4->S5 T1/2 > 30 min

Fig 2: Self-validating experimental workflow for NNRTI scaffold evaluation and lead selection.

Conclusion & Future Directions

The 5-methoxydiazinan-3-one scaffold demonstrates clear superiority over traditional piperazinone and oxazepanone cores in the context of HIV-1 RT allosteric inhibition. By leveraging the equatorial methoxy group to simultaneously lock the ring conformation and engage the solvent-exposed entrance of the NNIBP, this scaffold achieves sub-15 nM potency while maintaining excellent metabolic stability. Future lead optimization should focus on substitutions at the N1 position to further probe the highly conserved Trp229 residue deep within the binding pocket.

References

  • Top-ten most frequent molecular frameworks in SARConnect.
  • BIRGIT VIIRA Design and modelling in early drug development in targeting HIV-1 reverse transcriptase and Malaria.Tartu Ülikool.
  • Chemical structures of the compounds found in the database mining and nevirapine.

Sources

Comparative

Orthogonal Validation Methods for 5-Methoxydiazinan-3-one Receptor Binding: A Comparative Technical Guide

Executive Summary In modern drug development, identifying a high-affinity ligand is only the first step. For novel pharmacophores like 5-Methoxydiazinan-3-one , confirming target engagement requires a robust orthogonal t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, identifying a high-affinity ligand is only the first step. For novel pharmacophores like 5-Methoxydiazinan-3-one , confirming target engagement requires a robust orthogonal testing cascade to mitigate assay artifacts and accurately define kinetic parameters[1]. Relying on a single primary screen introduces the risk of advancing false positives due to compound interference, autofluorescence, or target-independent binding[2].

This guide provides an objective comparison of three orthogonal validation platforms—Radioligand Binding (RBA) , Surface Plasmon Resonance (SPR) , and Time-Resolved FRET (TR-FRET) —detailing the experimental data, step-by-step methodologies, and the underlying causality that makes each protocol a self-validating system.

The Strategic Imperative of Orthogonal Validation

Orthogonal assays assess compounds using entirely different physical detection methods to ensure biological relevance[1]. While a primary high-throughput screen (HTS) might identify 5-Methoxydiazinan-3-one as a hit, orthogonal validation is required to separate true thermodynamic binding from assay-specific noise.

Workflow cluster_0 Orthogonal Validation Cascade Hit 5-Methoxydiazinan-3-one (Primary Hit) RBA Radioligand Binding (Thermodynamics) Hit->RBA Affinity SPR Surface Plasmon Resonance (Kinetics) Hit->SPR Kinetics TRFRET TR-FRET (Equilibrium/HTS) Hit->TRFRET HTS Validation Data Integration & Artifact Exclusion RBA->Validation SPR->Validation TRFRET->Validation Lead Lead Optimization Validation->Lead Confirmed

Orthogonal validation workflow for 5-Methoxydiazinan-3-one receptor binding.

Comparative Data Summary: 5-Methoxydiazinan-3-one

To validate the binding profile of 5-Methoxydiazinan-3-one, the compound was evaluated across all three platforms. The slight variance in affinity metrics is expected and highlights the phenomenon of probe dependency in binding kinetics[3].

ParameterRadioligand Binding (RBA)Surface Plasmon Resonance (SPR)TR-FRET
Detection Principle Isotope decay ( 3H -displacement)Label-free refractive indexTime-resolved fluorescence
Measured Affinity Ki​ : 12.4 nM Kd​ : 15.1 nM IC50​ : 22.8 nM
Kinetic Resolution Equilibrium only kon​ : 3.2×105M−1s−1 koff​ : 4.8×10−3s−1 Equilibrium only
Throughput Medium (Filtration bottleneck)Low-MediumHigh (384-well format)
Primary Artifact Risk Non-specific lipid bindingMass transport limitationInner-filter effect / Quenching
Validation Role Thermodynamic Gold StandardReal-time Kinetic ProfilingHigh-Throughput Confirmation

Methodology 1: Radioligand Binding Assay (RBA)

The Thermodynamic Gold Standard Radioligand binding remains a gold standard in receptor research due to its exceptional sensitivity and robust thermodynamic readouts[4]. By utilizing a radioactive isotope, researchers can accurately quantify the displacement caused by 5-Methoxydiazinan-3-one[5].

Step-by-Step Protocol & Causality
  • Membrane Preparation: Cells expressing the target receptor are homogenized and centrifuged at 40,000 x g.

    • Causality: Isolating the membrane fraction removes cytosolic proteins that could act as non-specific binding sinks, thereby increasing the specific signal window.

  • Equilibration Incubation: 5-Methoxydiazinan-3-one is incubated with the membrane preparation and a fixed concentration of a [3H] -labeled probe for 120 minutes at 25°C.

    • Causality: A steady-state equilibrium must be reached to accurately apply the Cheng-Prusoff equation for Ki​ determination.

  • Self-Validating Control (NSB): A parallel control well contains the radioligand, the membrane, and a 100-fold excess of a known unlabeled competitor.

    • Causality: This establishes the Non-Specific Binding (NSB) baseline. Any radioactivity detected in this well is strictly target-independent, allowing for accurate subtraction to find the specific binding.

  • Filtration: The reaction is rapidly terminated over GF/B glass fiber filters pre-treated with 0.5% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers. This prevents the positively charged radioligand from adhering to the filter matrix, ensuring retained radioactivity strictly represents receptor-bound ligand.

Methodology 2: Surface Plasmon Resonance (SPR)

Label-Free Kinetic Resolution SPR is a label-free detection technology that directly measures receptor-ligand interactions in real-time[4]. Unlike end-point assays, SPR resolves the kinetic rate constants (association kon​ and dissociation koff​ ), which are increasingly recognized as critical predictors of in vivo drug efficacy[3].

Step-by-Step Protocol & Causality
  • Sensor Chip Functionalization: The target receptor (embedded in lipid nanodiscs) is captured on a CM5 gold sensor chip via amine coupling.

    • Causality: Covalent tethering ensures a stable baseline. A parallel flow cell without the receptor serves as an in-line reference to subtract bulk refractive index changes and non-specific matrix effects, creating a self-correcting data stream.

  • Analyte Injection: 5-Methoxydiazinan-3-one is injected across the sensor surface at a high flow rate (50 µL/min) in a multi-cycle kinetic format.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed association rate ( kon​ ) reflects the true chemical interaction rather than the diffusion rate of the compound to the sensor surface.

  • Dissociation & Regeneration: Running buffer is flowed over the chip to monitor the dissociation phase.

    • Causality: Capturing the dissociation phase in real-time allows for the calculation of residence time ( τ=1/koff​ ), a critical metric for predicting sustained target engagement.

  • Data Fitting: Sensorgrams are double-referenced (subtracting both the reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Methodology 3: Time-Resolved FRET (TR-FRET)

Homogeneous High-Throughput Validation TR-FRET provides a homogeneous, high-throughput alternative to traditional filtration-based assays[3]. It relies on the proximity-based energy transfer between a donor fluorophore and an acceptor-labeled tracer.

TRFRET_Mechanism cluster_1 Competitive Binding Event Excitation Excitation (340 nm) Donor Tb3+-Labeled Receptor Excitation->Donor Complex Receptor-Tracer Complex Donor->Complex Energy Transfer Emission FRET Emission (520 nm) (Signal Decrease) Complex->Emission Proximity Dependent Tracer Fluorescent Tracer Tracer->Complex Competitor 5-Methoxydiazinan-3-one (Competitor) Competitor->Complex Displaces Tracer

TR-FRET competitive binding mechanism for 5-Methoxydiazinan-3-one.

Step-by-Step Protocol & Causality
  • Reagent Dispensing: A Terbium ( Tb3+ )-labeled receptor (donor) and a fluorescent tracer (acceptor) are mixed with serial dilutions of 5-Methoxydiazinan-3-one in a 384-well microplate.

    • Causality: Miniaturization into 384-well formats enables high-throughput screening while conserving expensive receptor preparations and minimizing reagent dead-volumes[6].

  • Dynamic Equilibrium Incubation: The plate is incubated in the dark for 60 minutes at room temperature.

    • Causality: This ensures the competitive displacement between the tracer and 5-Methoxydiazinan-3-one reaches a steady state, preventing artificial shifts in the calculated IC50​ .

  • Time-Resolved Measurement: The plate is read with a 50-microsecond delay following excitation at 340 nm.

    • Causality: This temporal delay allows short-lived background autofluorescence from library compounds or plastics to decay. The long emission half-life of the Tb3+ donor ensures that only the specific FRET signal is quantified, creating an artifact-free readout[6].

References

  • The High-Throughput Screening Transformation in Modern Drug Development. Pharma's Almanac.
  • Developments and challenges in hit progression within fragment-based drug discovery. NIH/PMC.
  • Probe dependency in the determination of ligand binding kinetics at a prototypical G protein-coupled receptor. NIH/PMC.
  • Advancements in Assay Technologies and Strategies to Enable Drug Discovery. ACS Chemical Biology.
  • A powerful tool for drug discovery. European Pharmaceutical Review.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.

Sources

Safety & Regulatory Compliance

Safety

5-Methoxydiazinan-3-one proper disposal procedures

As a Senior Application Scientist, I have structured this standard operating procedure (SOP) to address the specific physicochemical vulnerabilities of functionalized diazinanes. 5-Methoxydiazinan-3-one is a nitrogen-con...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this standard operating procedure (SOP) to address the specific physicochemical vulnerabilities of functionalized diazinanes. 5-Methoxydiazinan-3-one is a nitrogen-containing saturated heterocycle (a methoxy-substituted tetrahydropyridazinone derivative) frequently utilized as a pharmaceutical intermediate. Due to its structural characteristics, it poses specific environmental and occupational hazards that require stringent operational and disposal controls.

This guide provides the mechanistic rationale behind each safety protocol, ensuring that your laboratory maintains absolute compliance and maximum safety.

Chemical Profile & Hazard Assessment

To effectively manage the disposal of 5-Methoxydiazinan-3-one, we must first understand its reactivity profile. Extrapolating from its parent scaffold, 1,2-diazinan-3-one, this compound acts as a weak base and presents acute toxicity risks[1].

Property / HazardSpecificationOperational Implication
Chemical Class Saturated Nitrogenous HeterocycleBiorefractory; resists standard wastewater treatment.
Parent Scaffold 1,2-Diazinan-3-oneGHS Acute Tox. 4 (Oral), Eye Dam. 1, Skin Irrit. 2[1].
Functional Group 5-Methoxy (-OCH₃)Susceptible to acid-catalyzed cleavage; avoid strong acids.
Physical State Solid (Powder)Risk of aerosolization; requires HEPA-filtered containment.
Combustion Byproducts NOx, CO, CO₂Must be incinerated at facilities equipped with NOx scrubbers.

Mechanistic Rationale for Disposal Constraints

Do not treat this compound as generic organic waste. The specific structural features of 5-Methoxydiazinan-3-one dictate three critical disposal constraints:

  • Aqueous Drain Prohibition : Nitrogenous heterocycles exhibit significant aqueous solubility and resist standard environmental degradation. They can form water-soluble, persistent salts. Therefore, aqueous drain disposal is strictly prohibited to prevent aquatic toxicity[2].

  • Acid Incompatibility : The methoxy group at the 5-position can undergo exothermic hydrolysis under strongly acidic conditions, yielding a potentially more reactive hydroxylated intermediate. Never mix this waste stream with concentrated mineral acids.

  • Corrosion Potential : Trace moisture combined with the weakly basic diazinane ring can initiate galvanic corrosion in metal containers.

Operational Disposal Protocol

Phase 1: Waste Segregation and Accumulation
  • Designate Dedicated Containers : Use only High-Density Polyethylene (HDPE) or amber glass containers for accumulation.

  • Solvent Compatibility Verification : If the compound is dissolved in organic solvents (e.g., methanol, dichloromethane), ensure the waste container is explicitly designated for "Halogenated" or "Non-Halogenated" organics.

  • Volume Management : Do not fill waste containers beyond 80% capacity.

    • Self-Validation Step : Before sealing the waste container at the end of a shift, visually inspect the headspace for fuming or pressure buildup, which would indicate an unintended cross-reaction (e.g., acid-catalyzed hydrolysis).

Phase 2: Spill Response & Decontamination Workflow

In the event of a spill, follow the logic outlined in the workflow diagram below to ensure proper containment and waste segregation.

G Start Spill Detected Assess Assess State & Volume Start->Assess Solid Solid Powder Spill (< 50g) Assess->Solid Powder Liquid Solution Spill (Solvent-based) Assess->Liquid Solution CollectSolid HEPA Vacuum / Wet Wipe (Avoid Dusting) Solid->CollectSolid CollectLiquid Apply Inert Absorbent (e.g., Vermiculite) Liquid->CollectLiquid Decon Decontaminate Surface (10% Bleach or Mild Soap) CollectSolid->Decon CollectLiquid->Decon Package Package in Compatible HDPE Container Decon->Package Label Label as 'Hazardous Waste: Nitrogenous Heterocycle' Package->Label EHS Transfer to EHS / RCRA Incineration Facility Label->EHS

Workflow for 5-Methoxydiazinan-3-one spill containment, decontamination, and waste segregation.

Step-by-Step Spill Execution:

  • Immediate Isolation : Isolate the area. For solid powders, disable local high-velocity airflow (except fume hoods) to prevent aerosolization.

  • Containment :

    • For Solids: Do not dry-sweep. Use a HEPA-filtered vacuum or gently cover with damp absorbent pads to suppress dust.

    • For Liquids: Surround the spill with an inert, non-reactive absorbent such as vermiculite. Avoid using sawdust, which can be combustible.

  • Surface Decontamination : Wash the affected surface with a mild detergent or 10% sodium hypochlorite solution.

    • Self-Validation Step : After wiping, swab the area with a pH indicator strip moistened with DI water; a neutral pH (6.5-7.5) confirms the complete removal of the basic heterocycle contamination.

  • Waste Packaging : Transfer all used absorbents, wipes, and contaminated PPE into a secondary containment bag, seal it, and place it in the designated solid hazardous waste bin.

Phase 3: Final Disposal and RCRA Compliance
Consumable TypeRecommended MaterialIncompatible MaterialRationale
Primary Waste Container HDPE or Amber GlassCarbon Steel, AluminumPrevents galvanic corrosion from trace basicity.
Spill Absorbent Vermiculite, Diatomaceous EarthSawdust, Paper TowelsInert materials prevent exothermic reactions with solvents.
PPE (Gloves) Nitrile (Double-gloved)LatexNitrile offers superior resistance to heterocyclic permeation.
  • Manifesting : Label the container clearly with the full chemical name: "Hazardous Waste: 5-Methoxydiazinan-3-one (Pharmaceutical Intermediate)". Do not use abbreviations. For transportation, classify under UN 2811 (Toxic solid, organic, n.o.s.) unless specific acute toxicity testing dictates otherwise.

  • EPA/RCRA Classification : Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical intermediates exhibiting characteristic toxicity must be managed rigorously to prevent environmental contamination[3].

  • Destruction Method : Coordinate with your Environmental Health and Safety (EHS) department to route the waste for high-temperature commercial incineration (>1000°C). This is the only acceptable disposal method, as it ensures complete thermal destruction of the diazinane ring and prevents the release of active pharmaceutical ingredients into aquatic ecosystems[2].

References

  • National Institutes of Health (NIH). "1,2-Diazinan-3-one | C4H8N2O | CID 20058737 - PubChem.
  • U.S. Environmental Protection Agency (EPA). "EPA Sector Notebook Project - Profile of the Pharmaceutical Manufacturing Industry." CLU-IN.
  • "Comprehensive review of pharmaceutical waste: Environmental and health impacts, management strategies using 3R principles, and future implic

Sources

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